AZT triphosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239053 | |
| Record name | Zidovudine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92586-35-1 | |
| Record name | Zidovudine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zidovudine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIDOVUDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZT triphosphate mechanism of action in HIV replication
An In-depth Technical Guide on the Mechanism of Action of AZT Triphosphate in HIV Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (B1683550) (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, remains a cornerstone in understanding antiretroviral therapy. This technical guide provides a comprehensive overview of the molecular mechanism of action of its active metabolite, this compound (AZT-TP), in the inhibition of HIV replication. It details the enzymatic kinetics, the structural basis of its activity, and the mechanisms of viral resistance. This document is intended for researchers, scientists, and professionals in the field of drug development to serve as a detailed reference for the core principles of this important antiretroviral agent.
Introduction to HIV Replication and Reverse Transcriptase
Human Immunodeficiency Virus (HIV) is a retrovirus that establishes a chronic infection by integrating its genetic material into the host cell's genome. A critical step in the HIV life cycle is the conversion of its single-stranded RNA genome into double-stranded DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT).[1] This enzyme is a primary target for antiretroviral drugs due to its essential role in viral replication and its absence in host cells.[1]
The Molecular Mechanism of this compound
Zidovudine (3'-azido-3'-deoxythymidine, or AZT) is a synthetic nucleoside analog of thymidine (B127349).[2] Upon administration, AZT is anabolically phosphorylated by host cellular kinases to its active form, this compound (AZT-TP).[3][4] The mechanism of action of AZT-TP in inhibiting HIV replication is twofold: competitive inhibition of reverse transcriptase and DNA chain termination.[2][5]
Competitive Inhibition of HIV Reverse Transcriptase
AZT-TP is a structural analog of the natural substrate deoxythymidine triphosphate (dTTP).[2] It competes with dTTP for binding to the active site of HIV reverse transcriptase.[5][6] The affinity of AZT-TP for HIV-1 RT is significantly higher than for human cellular DNA polymerases, which accounts for its selective antiviral activity.[2] However, its affinity for mitochondrial DNA polymerase γ is a contributing factor to its clinical toxicity.[1][7]
DNA Chain Termination
Once AZT-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator.[2][3] The 3'-azido group of AZT replaces the 3'-hydroxyl group required for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).[1][2] This inability to form the subsequent phosphodiester linkage halts the elongation of the proviral DNA, effectively preventing the completion of reverse transcription.[3][5]
Quantitative Analysis of AZT-TP Activity
The efficacy of AZT-TP as an inhibitor of HIV-1 RT has been quantified through various kinetic studies. The key parameters include the inhibition constant (Ki) for competitive inhibition and the Michaelis constant (Km) for substrate binding.
| Parameter | Value | Enzyme/System | Reference |
| Ki for AZT-TP | 0.0022 µM | HIV-1 RT (U 937/HTLV-III isolate) | [6] |
| Ki for AZT-TP | 41 nM (0.041 µM) | HIV-1 RT | [8] |
| Apparent Km for AZT-TP | 3.0 µM | HIV-1 RT with oligo(dT)•poly(rA) | [8] |
| Apparent Km for dTTP | 2.5 µM | HIV-1 RT with oligo(dT)•poly(rA) | [8] |
| Km for dTTP | 0.7 µM - 1.7 µM | HIV-1 RT | [6] |
| IC50 for AZT-TP (Wild-Type RT) | ~100 nM | HIV-1 RT in the presence of 0.5 mM pyrophosphate | [9] |
| IC50 for AZT-TP (Mutant RT) | ~300 nM | D67N/K70R/T215F/K219Q mutant HIV-1 RT in the presence of 0.5 mM pyrophosphate | [9] |
Mechanisms of Resistance to AZT
The long-term efficacy of AZT is limited by the emergence of drug-resistant HIV-1 strains.[10] Resistance to AZT is primarily associated with specific mutations in the pol gene, which encodes for reverse transcriptase.[10][11] The primary mechanism of high-level AZT resistance is the ATP-mediated excision of the incorporated AZT monophosphate (AZT-MP) from the terminated DNA primer.[12][13] This process, also known as pyrophosphorolysis, unblocks the primer terminus, allowing DNA synthesis to resume.[9][13]
Key mutations associated with AZT resistance include M41L, D67N, K70R, T215Y/F, and K219Q, often referred to as thymidine analog mutations (TAMs).[11][14][15] These mutations enhance the enzyme's ability to bind ATP and catalyze the excision reaction.[12][13]
Experimental Protocols
The characterization of AZT-TP's mechanism of action relies on several key experimental methodologies.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A template-primer system, such as poly(rA)-oligo(dT), is used to mimic the viral RNA-DNA hybrid.
-
Reaction Mixture: The reaction buffer typically contains the template-primer, all four dNTPs (dATP, dCTP, dGTP, and dTTP, with one being radiolabeled, e.g., [³H]dTTP), MgCl₂, and the inhibitor (AZT-TP) at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the HIV-1 RT enzyme to the mixture and incubating at 37°C.
-
Quantification of DNA Synthesis: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters. The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Chain Termination Assay
This assay directly demonstrates the incorporation and chain-terminating effect of AZT-TP.
Methodology:
-
Primer Labeling and Annealing: A specific DNA or RNA primer is radioactively or fluorescently labeled at its 5' end and annealed to a longer template strand.
-
Elongation Reaction: The primer-template complex is incubated with HIV-1 RT, a mixture of dNTPs, and a limiting concentration of AZT-TP.
-
Gel Electrophoresis: The reaction products are denatured and separated by size using high-resolution polyacrylamide gel electrophoresis.
-
Analysis: The gel is visualized by autoradiography or fluorescence imaging. The presence of shorter DNA fragments corresponding to the position of thymidine in the template sequence indicates the incorporation of AZT-MP and subsequent chain termination.
Measurement of Intracellular this compound
Quantifying the active metabolite in cells is crucial for understanding its pharmacology.
Methodology:
-
Cell Culture and Treatment: Peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines are cultured and treated with AZT.
-
Cell Lysis and Extraction: The cells are harvested, counted, and lysed. The intracellular contents are extracted, often using a cold methanol/water solution.
-
Quantification by LC/MS/MS: The cell extract is analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS). This technique allows for the specific and sensitive quantification of AZT-TP, separating it from other cellular nucleotides.[16][17]
-
Data Normalization: The concentration of AZT-TP is typically normalized to the number of cells and expressed as fmol/10⁶ cells.[17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIV replication cycle and the point of inhibition by this compound.
Caption: Competitive inhibition and chain termination by this compound.
Caption: Experimental workflow for an HIV-1 Reverse Transcriptase inhibition assay.
Conclusion
This compound employs a potent dual mechanism of competitive inhibition and chain termination to block HIV replication. Its high affinity for HIV reverse transcriptase provides a basis for its selective antiviral activity. However, the emergence of resistance through mutations that facilitate the excision of the incorporated drug remains a significant clinical challenge. A thorough understanding of these molecular interactions is critical for the development of new antiretroviral agents and for optimizing existing therapeutic strategies. The experimental protocols outlined provide a framework for the continued investigation of reverse transcriptase inhibitors and the mechanisms of viral resistance.
References
- 1. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 2. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human immunodeficiency virus 1 reverse transcriptase by 3'-azidothymidine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinical significance and characterization of AZT-resistant strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse Transcriptase Gene Analysis of HIV-1 Mutants Cultured in the Presence of AZT [jstage.jst.go.jp]
- 12. Structural basis of HIV-1 resistance to AZT by excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple mutations in HIV-1 reverse transcriptase confer high-level resistance to zidovudine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of a direct assay for measuring intracellular this compound in humans peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Azidothymidine Triphosphate (AZT-TP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of azidothymidine triphosphate (AZT-TP), the active metabolite of the first-in-class antiretroviral drug, zidovudine (B1683550) (AZT). The document elucidates the intricate mechanisms of its antiviral activity, the basis of its selective toxicity, and the molecular pathways leading to the development of drug resistance. Key quantitative data on its interactions with viral and human polymerases are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing its activity and toxicity are provided, alongside visual representations of critical biochemical pathways to facilitate a deeper understanding of its molecular pharmacology. This guide is intended to serve as a valuable resource for researchers and professionals engaged in antiviral drug discovery and development.
Introduction
Zidovudine (3'-azido-3'-deoxythymidine or AZT) remains a cornerstone of combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus (HIV) infection. Upon administration, AZT, a synthetic thymidine (B127349) analogue, is anabolically phosphorylated within host cells to its active form, azidothymidine triphosphate (AZT-TP).[1] The therapeutic efficacy of AZT is entirely dependent on the biochemical actions of AZT-TP, which primarily targets the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the viral genome.[2] Concurrently, off-target interactions of AZT-TP with host cellular enzymes, particularly mitochondrial DNA polymerase γ, are responsible for the dose-limiting toxicities associated with long-term AZT therapy.[3] A thorough understanding of the biochemical properties of AZT-TP is therefore critical for the rational design of novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved efficacy and safety profiles.
Mechanism of Action: Chain Termination of Viral DNA Synthesis
The principal mode of antiviral action of AZT-TP is the inhibition of HIV-1 RT through a mechanism known as DNA chain termination.[1] Structurally, AZT-TP mimics the natural substrate, deoxythymidine triphosphate (dTTP). This molecular mimicry allows AZT-TP to be incorporated into the nascent viral DNA strand during the process of reverse transcription.[2] However, the defining feature of AZT is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) (-N₃) group.[1] The 3'-hydroxyl group is indispensable for the formation of the 3'-5' phosphodiester bond that links adjacent nucleotides in a growing DNA chain. Consequently, upon the incorporation of AZT-monophosphate (AZTMP) into the viral DNA, the absence of the 3'-hydroxyl group prevents the addition of the subsequent nucleotide, leading to the premature termination of DNA chain elongation.[2] This abrupt halt in reverse transcription effectively prevents the synthesis of a complete proviral DNA, thereby inhibiting HIV-1 replication.
Quantitative Analysis of Enzyme Inhibition
The therapeutic index of AZT is a direct consequence of the differential affinity of AZT-TP for HIV-1 RT compared to human DNA polymerases. AZT-TP is a potent competitive inhibitor of HIV-1 RT with respect to dTTP.[4]
Table 1: Inhibition of HIV-1 Reverse Transcriptase by AZT-TP
| Enzyme | Substrate | Inhibition Type | Ki (μM) | IC50 (μM) | Fold Resistance (IC50) |
| HIV-1 RT (Wild-Type) | dTTP | Competitive | 0.03 - 0.05 | ~0.012 | 1 |
| HIV-1 RT (AZT-Resistant Mutant: M41L/D67N/K70R/T215Y) | dTTP | Competitive | - | >1.0 | >100 |
Note: Ki and IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the presence of ATP.
Table 2: Inhibition of Human DNA Polymerases by AZT-TP
| DNA Polymerase | Substrate | Inhibition Type | Ki (μM) |
| Polymerase α | dCTP | Competitive | 11 |
| Polymerase β | dCTP | Competitive | 39 |
| Polymerase γ | dTTP | Competitive | 2.3 |
| Polymerase δ | - | - | >100 |
| Polymerase ε | - | - | >100 |
Data compiled from multiple sources. Values for Polymerase δ and ε indicate high resistance to inhibition.[5]
The data clearly illustrates the high selectivity of AZT-TP for HIV-1 RT over the primary human replicative DNA polymerases (α, δ, and ε). However, the clinically significant toxicity of AZT is attributed to its inhibitory effect on mitochondrial DNA polymerase γ, for which it exhibits a considerably lower Ki value compared to other human polymerases.
Cellular Phosphorylation of Zidovudine
AZT is administered as a prodrug and must undergo a three-step intracellular phosphorylation to become the pharmacologically active AZT-TP. This enzymatic cascade is carried out by host cellular kinases.[6]
The rate-limiting step in this pathway is the conversion of AZT-MP to AZT-DP by thymidylate kinase.[7] The efficiency of this phosphorylation cascade can vary among different cell types, influencing both the antiviral efficacy and the toxicity of AZT.
Mechanisms of Resistance
The clinical utility of AZT can be compromised by the emergence of drug-resistant HIV-1 strains. The primary mechanism of resistance to AZT does not involve a decreased incorporation of AZT-TP, but rather an enhanced ability of the mutant reverse transcriptase to remove the chain-terminating AZTMP from the nascent DNA strand.[8] This process is known as phosphorolytic excision and is dependent on intracellular ATP.
References
- 1. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA polymerase gamma inhibition by vitamin K3 induces mitochondria-mediated cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Landmark Antiretroviral: A Technical Chronicle of AZT Triphosphate's Discovery and Mechanism as a Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the pivotal discovery and elucidates the biochemical history of Azidothymidine (AZT) triphosphate as a potent inhibitor of reverse transcriptase, a cornerstone in the fight against Human Immunodeficiency Virus (HIV). From its serendipitous beginnings as a failed anti-cancer agent to its celebrated position as the first approved antiretroviral, this document provides a comprehensive overview of the key experiments, quantitative data, and mechanistic insights that defined a generation of antiviral drug development.
A Historical Trajectory: From Oncology to Virology
The journey of AZT, or Zidovudine, began in 1964 at the Michigan Cancer Foundation, where Jerome Horwitz synthesized the compound with the intent of creating a new class of cancer treatments.[1][2][3] The underlying hypothesis was that by creating "fraudulent nucleosides," the replication of cancer cells could be sabotaged.[2] However, initial studies in mice showed AZT to be ineffective against cancer, leading to its shelving for nearly two decades.[3]
The emergence of the AIDS epidemic in the early 1980s and the subsequent identification of HIV as a retrovirus by French and American researchers created an urgent need for effective antiviral therapies. This spurred a massive screening effort by pharmaceutical companies and research institutions to identify compounds with anti-HIV activity. In 1984, researchers at the National Cancer Institute (NCI), including Samuel Broder and Hiroaki Mitsuya, began testing a battery of compounds for their ability to inhibit HIV replication in cell culture. Among the substances submitted by the pharmaceutical company Burroughs Wellcome (now GlaxoSmithKline) was the long-forgotten AZT.
In early 1985, Mitsuya demonstrated that AZT was a potent inhibitor of HIV replication in cultured human cells. This pivotal discovery, spearheaded by a team including Janet L. Rideout, an organic chemist at Burroughs Wellcome, shifted the trajectory of AZT from a failed oncological candidate to a promising antiviral agent. Subsequent preclinical and clinical trials, conducted in collaboration between the NCI and Burroughs Wellcome, demonstrated AZT's ability to improve the immune function and survival of AIDS patients, leading to its accelerated approval by the U.S. Food and Drug Administration (FDA) in March 1987, a mere 25 months after its anti-HIV activity was first reported.
The Molecular Mechanism of Action: A Tale of Deception and Termination
The efficacy of AZT lies in its ability to masquerade as a natural building block of DNA and thereby disrupt the replication of the HIV genome. The process is initiated within the host cell, where AZT undergoes a series of phosphorylation events to become its active form, AZT triphosphate (AZT-TP).
Once formed, AZT-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT). HIV RT is essential for the virus to convert its RNA genome into a double-stranded DNA copy, a process known as reverse transcription, which is a prerequisite for the integration of the viral genome into the host cell's DNA.
AZT-TP competes with the natural nucleoside, thymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Due to its structural similarity, HIV RT readily incorporates AZT monophosphate (AZT-MP) into the nascent DNA strand. However, the critical difference lies in the 3'-position of the deoxyribose sugar ring. Where thymidine has a hydroxyl (-OH) group necessary for the formation of the next phosphodiester bond, AZT possesses an azido (B1232118) (-N3) group. The presence of this azido group makes the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide triphosphate impossible, leading to the premature termination of the growing DNA chain. This act of "chain termination" effectively halts the replication of the viral genome.
Remarkably, AZT-TP exhibits a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, with some studies suggesting a 100-fold greater selectivity. This selectivity is crucial for its therapeutic window, minimizing its impact on the host cell's own DNA replication processes. However, at higher concentrations, AZT can inhibit mitochondrial DNA polymerase gamma, which is believed to contribute to some of the drug's observed toxicities.
Quantitative Analysis of Inhibition
The inhibitory potential of this compound has been quantified through various biochemical assays, providing key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are critical for understanding the drug's potency and for comparing it with other antiretroviral agents.
| Parameter | Value | Enzyme/System | Comments | Reference(s) |
| Ki (AZT-TP vs dTTP) | 9.5 nM | HIV-1 Reverse Transcriptase | For an this compound mimic. | |
| Ki (AZT-TP vs dTTP) | 35 nM | HIV-1 Reverse Transcriptase | Linear competitive inhibition at low concentrations. | |
| Ki (AZT-TP vs dTTP) | 41 nM | HIV-1 Reverse Transcriptase | Competitive inhibition with respect to dTTP. | |
| Ki (AZT-terminated primer vs template-primer) | 2.4 nM | HIV-1 Reverse Transcriptase | Potent competitive inhibition. | |
| Ki (AZT-terminated primer vs dTTP) | 8 nM | HIV-1 Reverse Transcriptase | Mixed-type inhibition. | |
| Km (AZT-TP) | 3.0 µM | HIV-1 Reverse Transcriptase | Apparent Michaelis-Menten constant. | |
| Km (dTTP) | 2.5 µM | HIV-1 Reverse Transcriptase | Apparent Michaelis-Menten constant. | |
| IC50 (AZT-TP) | ~100 nM | Wild-type HIV-1 Reverse Transcriptase | In the presence of 0.5 mM pyrophosphate. | |
| IC50 (AZT-TP) | ~300 nM | AZT-Resistant Mutant HIV-1 RT | In the presence of 0.5 mM pyrophosphate. | |
| Intracellular AZT-TP Concentration | 0.3-0.5 pmol/106 PBMC | Human Peripheral Blood Mononuclear Cells | Measured 1-2 hours after a 250 mg oral dose of AZT. |
Table 1: Quantitative Inhibitory Parameters of this compound
Key Experimental Protocols
The characterization of this compound as a reverse transcriptase inhibitor relied on a series of well-defined biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
References
- 1. Inhibition of human immunodeficiency virus 1 reverse transcriptase by 3'-azidothymidine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
An In-depth Guide to the Intracellular Phosphorylation of Zidovudine (AZT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular metabolic activation of zidovudine (B1683550) (AZT), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI). The clinical efficacy of AZT is entirely dependent on its conversion within the host cell to its active triphosphate form, AZT-triphosphate (AZT-TP). This process, a three-step enzymatic cascade, is critical for its antiviral activity and is a key area of study in pharmacology and drug development.
The AZT Phosphorylation Pathway
Zidovudine is a prodrug that must be anabolized by host cellular kinases to exert its anti-HIV effect.[1] The molecule, a structural analog of thymidine (B127349), enters the cell and undergoes sequential phosphorylation.[2] The presence of an azido (B1232118) group at the 3' position of the deoxyribose ring is the key structural feature that, after incorporation into viral DNA, prevents the formation of further phosphodiester bonds, leading to chain termination and inhibition of viral replication.[1][2]
The phosphorylation cascade proceeds as follows:
-
AZT → AZT-monophosphate (AZT-MP): Catalyzed primarily by Thymidine Kinase 1 (TK1).[1][3]
-
AZT-MP → AZT-diphosphate (AZT-DP): Catalyzed by Thymidylate Kinase (TMPK). This step is widely recognized as the rate-limiting step in the activation pathway.[3][4][5][6]
-
AZT-DP → AZT-triphosphate (AZT-TP): Catalyzed by Nucleoside Diphosphate (B83284) Kinase (NDPK).[3][7]
The final active metabolite, AZT-TP, acts as a competitive inhibitor of the viral HIV-1 reverse transcriptase.[1]
Key Enzymes and Kinetic Data
The efficiency of each enzymatic step is a critical determinant of the intracellular concentration of the active AZT-TP. The kinetics of these enzymes reveal significant bottlenecks in the activation pathway.
Thymidine Kinase (TK)
The initial phosphorylation of AZT is primarily carried out by cytosolic thymidine kinase 1 (TK1) in replicating cells and by mitochondrial thymidine kinase 2 (TK2) in quiescent cells.[8] While this first step is generally efficient, prolonged exposure to AZT has been shown to reduce the phosphorylation efficiency of TK in patients.[9]
Thymidylate Kinase (TMPK)
The conversion of AZT-MP to AZT-DP by human thymidylate kinase (hTMPK) is the principal rate-limiting step in the activation of AZT.[3][6] The enzyme exhibits a significantly lower catalytic efficiency for AZT-MP compared to its natural substrate, thymidine monophosphate (dTMP). This inefficiency leads to an accumulation of the toxic monophosphate form and limits the production of the active triphosphate metabolite.[5][6] Studies have shown a 70-fold slower conversion of AZT-MP by hTMPK, contributing to a buildup of the monophosphate form.[5]
Nucleoside Diphosphate Kinase (NDPK)
The final phosphorylation step, converting AZT-DP to AZT-TP, is catalyzed by NDPK. Research indicates that AZT-DP is also a poor substrate for NDPK.[10] The absence of the 3'-hydroxyl group, which is replaced by the azido group in AZT, is detrimental to its phosphorylation by NDPK, creating a second potential bottleneck in the activation pathway.[7][11] The catalytic efficiency for AZT-DP is strongly decreased compared to natural nucleoside diphosphates.[7][10]
Table 1: Comparative Kinetic Parameters for AZT and Thymidine Phosphorylation
| Enzyme | Substrate | Apparent Km (μM) | Apparent Vmax | Relative Efficiency | Source |
|---|---|---|---|---|---|
| Thymidine Kinase (Rat Heart) | AZT | 3.4 ± 0.6 | 0.71 ± 0.45 pmol/mg/30min | - | [8] |
| Thymidylate Kinase (Human) | AZT-MP | - | 70-fold slower than dTMP | Low | [5] |
| NDP Kinase (Human) | AZT-DP | - | 0.05% - 0.5% of natural substrate | Very Low |[10] |
Note: Direct comparative Vmax values are often reported in relative terms due to varying experimental conditions.
Experimental Protocols
The quantification of intracellular AZT and its phosphorylated metabolites is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the gold standard for this analysis.
Workflow for Quantification of Intracellular AZT Phosphates
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Stabilization of Active Site Dynamics Leads to Increased Activity with 3'-Azido-3'-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term exposure to zidovudine affects in vitro and in vivo the efficiency of phosphorylation of thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular phosphorylation of anti-HIV nucleosides. Role of nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray analysis of azido-thymidine diphosphate binding to nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AZT Triphosphate in DNA Chain Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (B1683550), commonly known as AZT, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone of antiretroviral therapy. Its efficacy lies in its ability to halt the replication of retroviruses, most notably the Human Immunodeficiency Virus (HIV). Upon intracellular phosphorylation to its active form, AZT triphosphate (AZT-TP), it acts as a potent DNA chain terminator. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of AZT-TP, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Mechanism of Action
AZT is a structural analog of the natural deoxynucleoside, thymidine. The key modification in AZT is the replacement of the 3'-hydroxyl group on the deoxyribose sugar ring with an azido (B1232118) (-N3) group.[1] This seemingly minor alteration is central to its therapeutic effect. For AZT to become active, it must be phosphorylated intracellularly to its triphosphate form, AZT-TP.[2][3][4]
The primary mode of action of AZT-TP is the inhibition of reverse transcriptase (RT), an enzyme crucial for retroviruses to convert their RNA genome into DNA.[2] AZT-TP competitively inhibits the viral RT with respect to the natural substrate, deoxythymidine triphosphate (dTTP). Once incorporated into the growing viral DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide. This leads to the immediate cessation of DNA elongation, a process known as chain termination.
The selectivity of AZT-TP for HIV reverse transcriptase over human DNA polymerases is a critical factor in its therapeutic window. It exhibits an approximately 100-fold greater affinity for HIV RT than for human DNA polymerase alpha. However, it can inhibit cellular DNA polymerase gamma, which may contribute to some of the observed side effects of AZT therapy.
Quantitative Data
The interaction of AZT-TP with HIV-1 reverse transcriptase and its competition with the natural substrate dTTP have been quantitatively characterized in several studies. The following tables summarize key kinetic parameters.
Table 1: Michaelis-Menten and Inhibition Constants for AZT-TP
| Parameter | Value | Enzyme | Template-Primer | Reference |
| Apparent Km (AZT-TP) | 3.0 µM | HIV-1 Reverse Transcriptase | oligo(dT)•poly(rA) | |
| Apparent Km (dTMP) | 2.5 µM | HIV-1 Reverse Transcriptase | oligo(dT)•poly(rA) | |
| Ki (AZT-TP vs dTTP) | 41 nM | HIV-1 Reverse Transcriptase | oligo(dT)•poly(rA) | |
| Ki (AZT-TP vs template-primer) | 140 nM | HIV-1 Reverse Transcriptase | oligo(dT)•poly(rA) | |
| Ki (AZT-terminated primer vs template-primer) | 2.4 nM | HIV-1 Reverse Transcriptase | N/A | |
| Ki (AZT-terminated primer vs dTTP) | 8 nM | HIV-1 Reverse Transcriptase | N/A |
Table 2: IC50 Values for AZT-TP
| Enzyme | Condition | IC50 | Reference |
| Wild-type HIV-1 RT | In the presence of 0.5 mM pyrophosphate | ~100 nM | |
| D67N/K70R/T215F/K219Q mutant HIV-1 RT | In the presence of 0.5 mM pyrophosphate | ~300 nM |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of AZT-TP against HIV-1 reverse transcriptase.
Objective: To measure the IC50 value of AZT-TP for HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(rA) template
-
Oligo(dT) primer
-
Deoxythymidine triphosphate (dTTP), radiolabeled (e.g., [³H]dTTP)
-
This compound (AZT-TP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA) template, and oligo(dT) primer.
-
Anneal the primer to the template by heating to 65°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare serial dilutions of AZT-TP in the reaction buffer.
-
In a series of microcentrifuge tubes, combine the template-primer mix, varying concentrations of AZT-TP, and a fixed concentration of [³H]dTTP.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 reverse transcriptase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by filtering the reaction mixtures through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of dTTP incorporation as a function of AZT-TP concentration to determine the IC50 value.
DNA Chain Termination Assay
This protocol describes a method to demonstrate the chain-terminating effect of AZT-TP.
Objective: To visualize the termination of DNA synthesis upon incorporation of AZT-TP.
Materials:
-
A specific single-stranded DNA or RNA template
-
A complementary primer (radiolabeled or fluorescently labeled at the 5' end)
-
All four deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
This compound (AZT-TP)
-
DNA polymerase (e.g., HIV-1 reverse transcriptase or a modified T7 DNA polymerase)
-
Reaction buffer appropriate for the polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Urea
-
Loading dye (containing formamide)
-
Autoradiography film or fluorescence imager
Procedure:
-
Anneal the labeled primer to the template DNA/RNA.
-
Prepare four reaction tubes, each containing the annealed template-primer, reaction buffer, and all four dNTPs.
-
To one of the tubes (the experimental tube), add a specific concentration of AZT-TP. The other three tubes will serve as controls (one with no dideoxynucleotides, and optionally two others with different chain terminators like ddTTP for comparison).
-
Initiate the polymerization reaction by adding the DNA polymerase to each tube.
-
Incubate the reactions at the optimal temperature for the polymerase for a set period.
-
Terminate the reactions by adding a stop solution containing EDTA and a loading dye with formamide.
-
Denature the DNA fragments by heating the samples at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel containing urea.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
Visualize the DNA fragments by autoradiography (for radiolabeled primers) or fluorescence imaging.
-
The lane containing AZT-TP will show a band corresponding to the position where AZT was incorporated, leading to chain termination. This will be at a specific size depending on the template sequence.
Visualizations
References
The Double-Edged Sword: AZT Triphosphate's Selective Affinity for Viral Reverse Transcriptase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Zidovudine, or Azidothymidine (AZT), the first antiretroviral drug approved for the treatment of HIV-1, owes its therapeutic efficacy to the selective action of its active metabolite, AZT triphosphate (AZT-TP). This technical guide delves into the core of AZT's mechanism, presenting a comprehensive analysis of its differential affinity for viral reverse transcriptase (RT) versus human DNA polymerases. Through a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways, this document provides a thorough resource for professionals in the fields of virology, pharmacology, and drug development.
Introduction
Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in the management of Human Immunodeficiency Virus (HIV) infection. As a prodrug, AZT is anabolized in the host cell to its active triphosphate form, AZT-TP.[1] The therapeutic success of AZT hinges on the significantly higher affinity of AZT-TP for the viral reverse transcriptase compared to the host cell's DNA polymerases, the enzymes responsible for the replication and repair of the host's genetic material.[2] This selective inhibition minimizes toxicity to the host while effectively disrupting the viral life cycle. This guide will explore the quantitative basis of this selectivity, outline the experimental procedures used to determine these parameters, and provide visual diagrams to elucidate the complex interactions at a molecular level.
Mechanism of Action
Upon entry into a host cell, AZT is sequentially phosphorylated by cellular kinases to AZT monophosphate (AZT-MP), diphosphate (B83284) (AZT-DP), and finally to the active this compound (AZT-TP).[1] AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV-1 reverse transcriptase. The incorporation of AZT-MP into the nascent viral DNA chain leads to premature chain termination because the 3'-azido group of AZT prevents the formation of the 5'-3' phosphodiester bond necessary for DNA elongation.[1]
Quantitative Affinity Data
The selectivity of AZT-TP is quantitatively expressed through inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki or IC50 value indicates a higher affinity and more potent inhibition. The following tables summarize the available data comparing the affinity of AZT-TP for HIV-1 reverse transcriptase and various human DNA polymerases.
Table 1: Inhibition Constants (Ki) of this compound
| Enzyme | Template | Substrate | Ki (µM) | Reference |
| HIV-1 Reverse Transcriptase | RNA | dTTP | 0.04 | [3] |
| HIV-1 Reverse Transcriptase | DNA | dTTP | 0.3 | [3] |
| Human DNA Polymerase α | - | dTTP | >200 | [3] |
| Human DNA Polymerase β | - | - | - | - |
| Human DNA Polymerase γ | - | dTTP | Weak inhibitor | [4] |
Note: Specific Ki values for DNA polymerase β were not consistently found in the reviewed literature, though it is generally considered to be weakly inhibited.
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Enzyme | IC50 (nM) | Reference |
| Wild-Type HIV-1 Reverse Transcriptase | ≈ 100 | [5] |
| AZT-Resistant HIV-1 RT (D67N/K70R/T215F/K219Q) | ≈ 300 | [5] |
These data clearly demonstrate that AZT-TP is a significantly more potent inhibitor of HIV-1 reverse transcriptase than of human DNA polymerases, with Ki values that are orders of magnitude lower for the viral enzyme. This high therapeutic index is the cornerstone of its clinical utility. AZT is approximately 100-fold more selective for HIV reverse transcriptase than for human DNA polymerase.[2]
Experimental Protocols
The determination of Ki and IC50 values is critical for characterizing the potency and selectivity of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the study of AZT-TP.
Determination of Ki for Competitive Inhibitors
The inhibition constant (Ki) for a competitive inhibitor like AZT-TP is typically determined by measuring the initial reaction velocity at various substrate and inhibitor concentrations.
Protocol: Enzyme Inhibition Assay for Ki Determination
-
Enzyme and Substrate Preparation:
-
Purify the target enzyme (HIV-1 RT or human DNA polymerase) to near homogeneity.
-
Prepare a stock solution of the natural substrate (e.g., dTTP) at a known concentration.
-
Prepare a series of dilutions of the inhibitor (AZT-TP).
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures, each containing:
-
A fixed concentration of the enzyme.
-
A specific concentration of the substrate.
-
Varying concentrations of the inhibitor (AZT-TP).
-
A suitable reaction buffer containing necessary cofactors (e.g., MgCl2).
-
A template-primer system (e.g., poly(rA)-oligo(dT) for RNA-dependent DNA synthesis).
-
One of the deoxynucleoside triphosphates is radiolabeled (e.g., [α-³²P]dGTP) to monitor DNA synthesis.
-
-
-
Incubation and Reaction Termination:
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period, ensuring the reaction remains in the initial linear phase.
-
Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺ ions).
-
-
Quantification of Product Formation:
-
Spot the reaction mixtures onto DE81 filter paper.
-
Wash the filters to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity retained on the filters using a scintillation counter. This is proportional to the amount of DNA synthesized.
-
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation for competitive inhibition:
-
v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the competitive inhibition, where the lines intersect on the y-axis. The apparent Km (Kmapp) can be determined from the x-intercept, and Ki can be calculated from the equation: Kmapp = Km * (1 + [I]/Ki).
-
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Protocol: IC50 Determination Assay
-
Reaction Setup:
-
Prepare a series of reaction mixtures, each containing:
-
A fixed concentration of the enzyme.
-
A fixed, typically saturating, concentration of the substrate.
-
A range of concentrations of the inhibitor (AZT-TP), usually in a serial dilution.
-
Reaction buffer, template-primer, and a radiolabeled dNTP as described for the Ki determination.
-
-
-
Incubation and Termination:
-
Follow the same procedure as for the Ki determination.
-
-
Quantification:
-
Measure the enzyme activity (product formation) at each inhibitor concentration.
-
-
Data Analysis:
-
Normalize the data, setting the activity in the absence of the inhibitor to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration at which the activity is reduced to 50%.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the action of this compound.
Signaling Pathways and Mechanism of Action
References
The metabolic pathway of AZT to its active triphosphate form
An In-depth Technical Guide to the Metabolic Activation of Zidovudine (B1683550) (AZT)
Introduction
Zidovudine (3'-azido-3'-deoxythymidine, AZT), the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus (HIV) infection, remains a critical component in combination antiretroviral therapy regimens.[1][2] AZT is a synthetic thymidine (B127349) analogue and a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of drugs.[3][4] As a prodrug, AZT must undergo intracellular metabolic activation to exert its therapeutic effect.[5] This process involves a sequential three-step phosphorylation cascade orchestrated by host cellular kinases to produce the active moiety, AZT-5'-triphosphate (AZT-TP).
AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the nascent viral DNA chain, leading to premature chain termination due to the absence of a 3'-hydroxyl group. This guide provides a detailed examination of the metabolic pathway leading to the formation of AZT-TP, presents quantitative data on the process, outlines key experimental protocols for its study, and illustrates the involved pathways and workflows.
Chapter 1: Cellular Uptake of Zidovudine
The journey of AZT to its active form begins with its entry into the host cell. AZT traverses the cell membrane through two primary mechanisms: passive diffusion and carrier-mediated transport. Several solute carrier (SLC) family transporters, including SLC28A1, SLC28A3, and members of the SLC22 organic anion transporter family (SLC22A6, SLC22A7, SLC22A8, and SLC22A11), have been identified as capable of facilitating AZT uptake. However, in T-lymphocytes, the primary target of HIV, some studies suggest that these specific nucleoside transporters play a negligible role, indicating the presence of a distinct, regulated transport mechanism alongside passive diffusion. Once inside the cell, efflux transporters such as those from the ATP-binding cassette (ABC) family can actively pump AZT and its monophosphate form out, potentially reducing its intracellular concentration and pharmacological activity.
References
- 1. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
AZT Triphosphate: A Competitive Inhibitor of Deoxythymidine Triphosphate at the Core of Antiretroviral Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zidovudine, commonly known as AZT, was a landmark in the fight against the human immunodeficiency virus (HIV). Its efficacy lies in the intracellular conversion to its active form, AZT triphosphate (AZT-TP), which acts as a potent competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral enzyme reverse transcriptase. This competitive inhibition and subsequent chain termination of viral DNA synthesis form the cornerstone of its antiretroviral activity. This technical guide provides a comprehensive overview of the mechanism of action of AZT-TP, presents key quantitative data on its interaction with HIV reverse transcriptase, details the experimental protocols used to elucidate these properties, and provides visual representations of the underlying molecular processes.
Mechanism of Action: Competitive Inhibition and Chain Termination
AZT is a synthetic nucleoside analog of thymidine (B127349).[1] Following administration, AZT is transported into host cells where it is phosphorylated by cellular kinases to its active triphosphate form, AZT-TP.[2] The structural similarity of AZT-TP to the endogenous deoxythymidine triphosphate (dTTP) allows it to compete for the active site of HIV reverse transcriptase, a critical enzyme for the conversion of the viral RNA genome into proviral DNA.[2]
The competition between AZT-TP and dTTP is the central tenet of its inhibitory action. HIV reverse transcriptase can mistakenly incorporate AZT monophosphate into the growing viral DNA strand.[2] However, the 3'-azido group of AZT, in place of the 3'-hydroxyl group found in thymidine, prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[3] This inability to form the necessary bond results in the termination of DNA chain elongation, thereby halting the replication of the virus.
Crucially, AZT-TP exhibits a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, providing a therapeutic window and explaining its selective antiviral activity.
Quantitative Analysis of Inhibition
The inhibitory potency of AZT-TP against HIV reverse transcriptase has been quantified through various kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate its efficacy. These values can vary depending on the experimental conditions, such as the template-primer used in the assay.
Table 1: Kinetic Parameters for AZT-TP and dTTP with HIV-1 Reverse Transcriptase
| Compound | Parameter | Value | Template-Primer | Reference |
| AZT-TP | Ki | 0.04 µM | poly(rA)-oligo(dT)12-18 | |
| AZT-TP | Ki | 0.3 µM | Activated calf thymus DNA | |
| AZT-TP | Ki | 0.01 µM | Extracted virus and native template | |
| AZT-TP | Ki | 35 nM | poly(rA)·oligo(dT) | |
| AZT-TP | Ki | 9.5 nM (for a potent mimic) | poly(A) homopolymer | |
| AZT-TP | Ki | 41 nM | oligo(dT)·poly(rA) | |
| AZT-TP | ID50 | 0.05 µM | Not Specified | |
| dTTP | Km | 2.8 µM | poly(rA)-oligo(dT)12-18 | |
| dTTP | Km | 1.2 µM | Activated calf thymus DNA | |
| dTTP | Km | 0.3 µM | Extracted virus and native template | |
| dTTP | Km | 5-10 µM | poly(rA)·oligo(dT) | |
| dTTP | Km | 2.5 µM | oligo(dT)·poly(rA) |
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 Reverse Transcriptase
| Nucleotide | Mg2+ Conc. | kpol (s-1) | Kd (µM) |
| dTTP | 0.5 mM | 14.3 ± 0.8 | 3.3 ± 0.6 |
| AZT-TP | 0.5 mM | 3.3 ± 0.3 | 5.5 ± 1.7 |
| dTTP | 6 mM | 25.0 ± 1.3 | 4.2 ± 0.7 |
| AZT-TP | 6 mM | 17.0 ± 0.6 | 3.9 ± 0.6 |
Data from ACS Omega, 2021.
Experimental Protocols
The determination of the kinetic parameters for AZT-TP inhibition of HIV reverse transcriptase involves enzymatic assays that measure the incorporation of nucleotides into a template-primer.
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This assay measures the ability of an inhibitor to block the synthesis of DNA by recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Template-primer: e.g., poly(rA) as the template and oligo(dT) as the primer
-
Deoxynucleotide triphosphates (dNTPs), including [α-32P]dTTP or a non-radioactive labeled dNTP for detection
-
This compound (AZT-TP) at various concentrations
-
Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent
-
Quenching solution (e.g., EDTA)
-
Filter paper or other means to separate incorporated from unincorporated nucleotides
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, template-primer, and dNTPs (including the labeled dTTP).
-
Inhibitor Addition: Serial dilutions of AZT-TP are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Enzyme Addition: The reaction is initiated by adding a known amount of HIV-1 reverse transcriptase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Separation and Detection: The newly synthesized, labeled DNA is separated from the unincorporated labeled dNTPs. This can be achieved by spotting the reaction mixture onto DEAE filter paper and washing away the unincorporated nucleotides.
-
Quantification: The amount of incorporated label is quantified using a scintillation counter (for radioactive labels) or other appropriate detection methods.
-
Data Analysis: The percentage of inhibition is calculated for each AZT-TP concentration, and the data is used to determine the IC50 value. For Ki determination, the assay is performed with varying concentrations of both the substrate (dTTP) and the inhibitor (AZT-TP), and the data is analyzed using kinetic models such as the Michaelis-Menten equation with competitive inhibition.
Pre-Steady-State Kinetic Analysis
This method provides a more detailed view of the individual steps of nucleotide incorporation, including binding and the chemical step of phosphodiester bond formation.
Materials:
-
Rapid quench-flow instrument
-
Recombinant HIV-1 Reverse Transcriptase
-
32P-labeled DNA primer annealed to a DNA or RNA template
-
AZT-TP and dTTP at various concentrations
-
Reaction Buffer
Procedure:
-
Complex Formation: The enzyme and the labeled primer-template are pre-incubated to form a binary complex.
-
Rapid Mixing: This complex is rapidly mixed with a solution containing the nucleotide (AZT-TP or dTTP) and Mg2+ to initiate the reaction.
-
Quenching: The reaction is quenched at various short time points (milliseconds) by adding a quenching solution.
-
Product Analysis: The products are separated by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of extended primer is quantified using a phosphorimager.
-
Data Analysis: The time course of product formation is fitted to kinetic equations to determine the rate of nucleotide incorporation (kpol) and the dissociation constant (Kd).
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of AZT-TP.
Caption: Mechanism of AZT action from cellular activation to viral DNA chain termination.
References
- 1. Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of AZT Triphosphate
For Research Use Only
Introduction
Zidovudine (AZT), also known as azidothymidine, is a nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy. In vivo, AZT is an inactive prodrug that requires intracellular phosphorylation to its active triphosphate form, AZT-5'-triphosphate (AZT-TP). AZT-TP acts as a chain terminator for the viral reverse transcriptase, thereby inhibiting viral replication. For various research applications, including biochemical and enzymatic assays, a reliable source of high-purity AZT-TP is essential. This document provides a detailed protocol for the in vitro enzymatic synthesis of AZT-TP, its purification, and relevant quantitative data.
The in vitro synthesis of AZT-TP is a three-step enzymatic cascade that mimics the intracellular phosphorylation pathway. This process is catalyzed by three sequential kinase enzymes:
-
Thymidine (B127349) Kinase (TK): Catalyzes the initial phosphorylation of AZT to AZT-monophosphate (AZT-MP).
-
Thymidylate Kinase (TMPK): Converts AZT-MP to AZT-diphosphate (AZT-DP).
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation of AZT-DP to the active AZT-TP.
This multi-enzyme, one-pot synthesis approach provides a straightforward method for producing AZT-TP for research purposes.
Quantitative Data Summary
The following table summarizes key quantitative data related to the enzymatic synthesis of AZT-TP. Please note that yields can vary depending on enzyme purity, activity, and reaction conditions.
| Parameter | Value | Enzyme | Notes |
| Km for AZT | 7.5 ± 1.6 µM | Thymidine Kinase 2 (TK2) | Apparent Michaelis constant for AZT.[1] |
| Vmax for AZT-MP formation | 20.0 ± 1.9 pmol/mg/h | Thymidine Kinase 2 (TK2) | Maximum velocity of the first phosphorylation step.[1] |
| Ki for AZT (vs. Thymidine) | 10.6 ± 4.5 µM | Thymidine Kinase 2 (TK2) | Inhibition constant, indicating AZT is a competitive inhibitor of thymidine phosphorylation.[2] |
| IC50 of AZT | 7.0 ± 1.0 µM | Thymidine Kinase 2 (TK2) | Concentration of AZT that inhibits 50% of thymidine phosphorylation.[1] |
| Expected Purity | >95% | - | Following HPLC purification. |
| Overall Yield | Variable (typically 8-72% for similar nucleoside triphosphates) | - | Dependent on reaction optimization and enzyme efficiency. |
Experimental Protocols
Materials and Reagents
-
Zidovudine (AZT)
-
Adenosine-5'-triphosphate (ATP)
-
Recombinant human Thymidine Kinase (TK1 or TK2)
-
Recombinant human Thymidylate Kinase (TMPK)
-
Recombinant human Nucleoside Diphosphate Kinase (NDPK)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
ATP Regeneration System (optional but recommended):
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
-
Quenching Solution: 0.5 M EDTA
-
HPLC Purification System with an anion-exchange column (e.g., DEAE Sepharose)
-
Mobile Phase A: 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Spectrophotometer for quantification
Protocol for One-Pot Enzymatic Synthesis of AZT-TP
This protocol is designed for a one-pot reaction where all enzymes and substrates are combined.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components in the specified order:
-
Nuclease-free water to a final volume of 1 ml.
-
Reaction Buffer (to 1x final concentration).
-
AZT (to a final concentration of 1 mM).
-
ATP (to a final concentration of 5 mM).
-
(Optional) ATP Regeneration System: PEP (to a final concentration of 10 mM) and Pyruvate Kinase (10 units).
-
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Add the recombinant kinases to the reaction mixture. The optimal amount of each enzyme should be determined empirically, but a starting point is:
-
Thymidine Kinase (TK): 1-5 units
-
Thymidylate Kinase (TMPK): 1-5 units
-
Nucleoside Diphosphate Kinase (NDPK): 1-5 units
-
-
Mix gently.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
The reaction progress can be monitored over time (e.g., 2, 4, 8, and 12 hours) by taking small aliquots and analyzing them by HPLC to determine the conversion of AZT to its phosphorylated forms.
-
-
Reaction Quenching:
-
Once the reaction has reached the desired level of completion (or after a predetermined time, e.g., 12-24 hours), stop the reaction by adding the Quenching Solution to a final concentration of 50 mM EDTA. The EDTA will chelate the Mg²⁺ ions, which are essential for kinase activity.
-
-
Preparation for Purification:
-
Centrifuge the reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the enzymes and any precipitate.
-
Carefully collect the supernatant containing AZT, AZT-MP, AZT-DP, and AZT-TP.
-
Protocol for Purification of AZT-TP by HPLC
-
Column Equilibration:
-
Equilibrate the anion-exchange HPLC column with Mobile Phase A until a stable baseline is achieved.
-
-
Sample Injection:
-
Filter the supernatant from the synthesis reaction through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the bound nucleotides using a linear gradient of Mobile Phase B. A typical gradient would be from 0% to 100% Mobile Phase B over 30-40 minutes.
-
The elution order will be: AZT (unbound), AZT-MP, AZT-DP, and finally AZT-TP, based on the increasing negative charge of the phosphate (B84403) groups.
-
Monitor the elution profile at 267 nm.
-
Collect fractions corresponding to the AZT-TP peak.
-
-
Desalting and Quantification:
-
Pool the fractions containing pure AZT-TP.
-
Remove the volatile TEAB buffer by repeated lyophilization.
-
Resuspend the purified AZT-TP in nuclease-free water.
-
Determine the concentration of AZT-TP using a spectrophotometer and the molar extinction coefficient of AZT at 267 nm (approximately 10,000 M⁻¹cm⁻¹).
-
Verify the purity of the final product by re-injecting a small aliquot onto the HPLC column.
-
Visualizations
AZT Phosphorylation Pathway
Caption: Enzymatic cascade for the phosphorylation of AZT to AZT-TP.
Experimental Workflow for AZT-TP Synthesis and Purification
Caption: Workflow for the in vitro synthesis and purification of AZT-TP.
References
Measuring the Active Form of an Antiviral: A Guide to Assaying AZT Triphosphate in Cellular Lysates
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the methodologies for quantifying intracellular concentrations of azidothymidine triphosphate (AZT-TP), the active metabolite of the antiretroviral drug zidovudine (B1683550) (AZT). This collection of application notes and protocols provides in-depth guidance on various assay techniques, including high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), radioimmunoassay (RIA), and enzymatic assays.
The accurate measurement of intracellular AZT-TP is crucial for understanding its pharmacokinetics, assessing therapeutic efficacy, and investigating potential toxicities.[1] This document offers detailed, step-by-step protocols for sample preparation from cell lysates and the subsequent quantification of AZT-TP, enabling researchers to select the most appropriate method for their specific experimental needs.
Signaling Pathway of AZT Activation
Zidovudine, a nucleoside reverse transcriptase inhibitor, must be anabolically phosphorylated within the cell to its active triphosphate form to exert its antiviral effect. This process is initiated by cellular kinases. AZT is first converted to AZT monophosphate (AZT-MP) by thymidine (B127349) kinase. Subsequently, thymidylate kinase catalyzes the formation of AZT diphosphate (B83284) (AZT-DP), which is then finally phosphorylated to the active AZT triphosphate (AZT-TP) by nucleoside diphosphate kinase.[1] AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and can also be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.
Application Notes
The choice of assay for measuring AZT-TP depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is considered the gold standard for the quantification of intracellular nucleotides due to its high sensitivity and specificity.[2][3][4] This method allows for the simultaneous measurement of AZT and its phosphorylated metabolites. However, challenges include potential interference from endogenous nucleotides and the need for specialized equipment and expertise. To overcome interference, methods such as immunoaffinity extraction prior to LC-MS/MS analysis have been developed.
Radioimmunoassay (RIA) offers high sensitivity and has been historically used for the quantification of various biological molecules. The principle of RIA is based on the competition between a radiolabeled antigen (in this case, a derivative of AZT-TP) and the unlabeled AZT-TP in the sample for a limited number of specific antibody binding sites. While sensitive, RIA involves the use of radioactive materials, which requires special handling and disposal procedures.
Enzymatic assays provide a non-radioactive alternative for measuring AZT-TP. These assays typically rely on the inhibitory effect of AZT-TP on a specific enzyme, such as HIV reverse transcriptase. The enzyme's activity is measured, often through a colorimetric or fluorescent signal, and the degree of inhibition is proportional to the concentration of AZT-TP in the sample. Enzymatic assays can be adapted for high-throughput screening but may be less specific than HPLC-MS/MS.
Quantitative Data Summary
The following tables summarize representative intracellular concentrations of this compound (AZT-TP) in different cell types as reported in various studies. These values can vary significantly based on the cell type, incubation conditions, and the specific assay used for measurement.
Table 1: Intracellular AZT-TP Concentrations in Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Treatment Conditions | AZT-TP Concentration (fmol/106 cells) | Assay Method | Reference |
| Human PBMCs (Newborns, <15 days) | AZT or AZT-Lamivudine therapy | 170 (median) | LC-MS/MS | |
| Human PBMCs (Newborns, >15 days) | AZT or AZT-Lamivudine therapy | 65.1 (median) | LC-MS/MS | |
| Human PBMCs (Adults) | 600 mg single dose of AZT | Peak at 1.583 h | Not specified | |
| Human PBMCs (HIV-infected adults) | AZT-treated | >30 predictive of virological response | Immunoassay and HPLC-MS/MS | |
| Human PBMCs (HIV-infected adults) | AZT-treated | <10 in 5 out of 9 patients | LC-MS/MS | |
| Resting Human PBMCs | In vitro incubation with AZT | 60-150 fold lower than activated PBMCs | Not specified | |
| Mitogen-stimulated Human PBMCs | In vitro incubation with AZT | Significantly higher than resting PBMCs | Not specified |
Table 2: Intracellular AZT-TP Concentrations in Cell Lines
| Cell Line | Treatment Conditions | AZT-TP Concentration | Assay Method | Reference |
| Jurkat E6-1 (T-lymphocytic leukemia) | 1 µM AZT incubation | 4-6 fold lower in AZT-resistant line | Not specified | |
| Molt/4F (human lymphoblast) | 5 µM AZT for 5h, 24h, 48h | 0.6, 0.4, 0.2 µM respectively | Not specified | |
| ATH8 (human lymphocyte) | 5 µM AZT for 5h, 24h, 48h | 0.2, 0.1, <0.1 µM respectively | Not specified | |
| K562 (erythroleukemia) | AZT-exposed | Showed increased transferrin receptors | Not specified |
Experimental Protocols
Protocol 1: HPLC-MS/MS for AZT-TP Quantification
This protocol is a generalized procedure based on established methods for the analysis of intracellular nucleoside triphosphates.
1. Sample Preparation (Cell Lysate) a. Harvest cells (e.g., 2 x 108 cells) and wash twice with ice-cold phosphate-buffered saline (PBS). b. Extract nucleotides by adding a cold extraction solution (e.g., 60% methanol (B129727) or a solution of Tris-HCl and methanol). c. Vortex the cell suspension vigorously and incubate on ice. d. Centrifuge at high speed (e.g., 18,000 x g) at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator. f. Reconstitute the dried extract in a suitable buffer (e.g., Tris buffer) for LC-MS/MS analysis.
2. HPLC-MS/MS Analysis a. Chromatographic Separation: i. Use a suitable column for nucleotide separation, such as a C18 reversed-phase column or a column designed for polar molecule retention. ii. Employ an ion-pair reagent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in the mobile phase to improve retention and separation of the highly polar triphosphate. iii. Run a gradient elution to effectively separate AZT-TP from other cellular components and its mono- and diphosphate forms. b. Mass Spectrometric Detection: i. Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). ii. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for AZT-TP and an internal standard (e.g., a stable isotope-labeled analog of AZT-TP) for accurate quantification.
Protocol 2: Radioimmunoassay (RIA) for AZT-TP Quantification
This is a general protocol for a competitive binding RIA.
1. Reagent Preparation a. Prepare a standard curve of unlabeled AZT-TP of known concentrations. b. Prepare a radiolabeled AZT-TP tracer (e.g., using 125I or 3H). c. Prepare a specific antibody against AZT-TP. d. Prepare a separation reagent to precipitate the antibody-antigen complex (e.g., a secondary antibody or polyethylene (B3416737) glycol).
2. Assay Procedure a. To a series of tubes, add the cell lysate sample or the AZT-TP standard. b. Add a fixed amount of the radiolabeled AZT-TP tracer to each tube. c. Add a fixed, limited amount of the anti-AZT-TP antibody to each tube. d. Incubate the mixture to allow for competitive binding. e. Add the separation reagent to precipitate the antibody-bound fraction. f. Centrifuge the tubes to pellet the precipitate. g. Decant the supernatant containing the unbound tracer. h. Measure the radioactivity of the pellet using a gamma or scintillation counter.
3. Data Analysis a. Construct a standard curve by plotting the percentage of bound radiolabeled tracer against the concentration of the unlabeled AZT-TP standards. b. Determine the concentration of AZT-TP in the cell lysate samples by interpolating their percentage of bound tracer on the standard curve.
References
- 1. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Intracellular AZT Triphosphate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (B1683550) (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, requires intracellular phosphorylation to its active form, AZT triphosphate (AZT-TP), to exert its antiviral effect.[1][2] AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and can also be incorporated into the viral DNA, leading to chain termination.[2][3] The intracellular concentration of AZT-TP is believed to be more directly correlated with antiviral activity and potential toxicity than plasma levels of the parent drug.[4] Therefore, accurate quantification of intracellular AZT-TP and its mono- and di-phosphate metabolites (AZT-MP and AZT-DP) is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding the mechanisms of drug-related toxicities.
This document provides detailed application notes and protocols for the quantification of intracellular AZT-TP and its metabolites, primarily focusing on advanced and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
AZT Metabolic Pathway
AZT is a prodrug that must be anabolized by host cell kinases to its active triphosphate form. This process occurs intracellularly, primarily in peripheral blood mononuclear cells (PBMCs), which are key target cells for HIV-1. The metabolic activation of AZT involves a three-step phosphorylation cascade.
-
AZT to AZT-MP: AZT is first phosphorylated to AZT monophosphate (AZT-MP) by thymidine (B127349) kinase.
-
AZT-MP to AZT-DP: AZT-MP is then converted to AZT diphosphate (B83284) (AZT-DP) by thymidylate kinase. This step is considered the rate-limiting step in the activation pathway, leading to an accumulation of AZT-MP within the cell.
-
AZT-DP to AZT-TP: Finally, AZT-DP is phosphorylated to the active this compound (AZT-TP) by nucleoside diphosphate kinase.
Besides phosphorylation, AZT can also undergo other metabolic transformations, such as glucuronidation to form 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT) and reduction of the azido (B1232118) group to form 3'-amino-3'-deoxythymidine (B22303) (AMT).
Quantification Techniques
The determination of intracellular concentrations of AZT phosphates is challenging due to their low levels in patient samples and potential interference from endogenous nucleotides. Several analytical methods have been developed, with LC-MS/MS being the most sensitive and specific.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of intracellular AZT metabolites. It offers high sensitivity and selectivity, allowing for the simultaneous measurement of AZT-MP, AZT-DP, and AZT-TP.
Key Advantages:
-
High Sensitivity: Achieves low limits of quantification (LLOQ), often in the femtomole (fmol) range per sample.
-
High Specificity: Tandem mass spectrometry minimizes interference from endogenous cellular components.
-
Multiplexing: Allows for the simultaneous quantification of multiple analytes in a single run.
Quantitative Data Summary from LC-MS/MS Methods
| Analyte | LLOQ (fmol/sample) | LLOQ (fmol/106 cells) | Linear Range (fmol/sample) | Observed Intracellular Concentration (fmol/106 cells) | Reference |
| AZT-MP | 6 - 300 | - | 6 - 6000 | 732 (median, newborns) | |
| AZT-DP | 10 | - | 10 - 10000 | - | |
| AZT-TP | 4 - 150 | 4 | 10 - 10000 | 41 - 193 (HIV-infected patients) | |
| AZT-TP | - | - | - | 170 (median, newborns) | |
| AZT-TP | - | <10 (in 5 of 9 patients) | - | - |
Enzymatic Assays
Before the widespread availability of sensitive LC-MS/MS methods, enzymatic assays were used. These assays typically rely on the inhibition of HIV reverse transcriptase activity by AZT-TP. While useful, they can be less specific and more labor-intensive than mass spectrometry-based methods.
Key Features:
-
Principle: Measures the inhibition of a known amount of HIV reverse transcriptase by the AZT-TP present in the cell extract.
-
Detection: Often uses radiolabeled deoxynucleoside triphosphates.
-
Limit of Quantification: Reported to be in the range of 20-50 fmol of AZT-TP.
Experimental Protocols
Protocol 1: PBMC Isolation and Cell Counting
A reliable method for PBMC isolation and accurate cell counting is critical for normalizing the intracellular drug concentrations.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque or other density gradient medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the band of mononuclear cells (the "buffy coat").
-
Wash the collected cells twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.
-
Resuspend the final cell pellet in a known volume of PBS.
-
Perform a cell count using a hemocytometer and Trypan blue exclusion or an automated cell counter.
Protocol 2: Intracellular Metabolite Extraction
This protocol is a general guideline; specific extraction solvents and conditions may vary between published methods.
Materials:
-
PBMC pellet
-
Cold 70% methanol (B129727) (or other organic solvent like acetonitrile)
-
Centrifuge capable of reaching >13,000 x g and maintaining 4°C
Procedure:
-
Start with a known number of PBMCs (e.g., 10 x 106 cells).
-
Centrifuge the cell suspension to pellet the cells.
-
Completely remove the supernatant.
-
Add 200 µL of ice-cold 70% methanol to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant containing the intracellular metabolites to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
Protocol 3: LC-MS/MS Quantification of AZT Phosphates
This protocol is a composite based on several published methods and should be optimized for the specific instrumentation used.
1. Sample Preparation and Workflow
2. Chromatographic Conditions
-
Column: A reversed-phase column suitable for polar compounds, often with a C18 stationary phase. Some methods use alkaline-stable columns.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) to improve retention of the highly polar phosphates.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 35-40°C.
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for the phosphate (B84403) groups.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment).
Example MRM Transitions (illustrative, should be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| AZT-MP | ~346 | ~126 (azidothymine) |
| AZT-DP | ~426 | ~126 (azidothymine) |
| AZT-TP | ~506 | ~126 or other specific fragment |
Note: The exact m/z values will depend on the charge state and adducts formed.
4. Quantification
-
A standard curve is prepared by spiking known amounts of AZT-MP, AZT-DP, and AZT-TP standards into a blank matrix (e.g., lysate from untreated cells).
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in extraction recovery and instrument response.
-
The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
The final concentration is normalized to the number of cells used for the extraction and is typically reported as fmol/106 cells.
Conclusion
The quantification of intracellular this compound and its metabolites is a critical component in the research and development of antiretroviral therapies. LC-MS/MS methods have emerged as the preferred technique due to their superior sensitivity and specificity. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate robust analytical methods for these important analytes. Accurate measurement of intracellular AZT phosphates will continue to provide valuable insights into the drug's mechanism of action, pharmacokinetics, and clinical efficacy.
References
- 1. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
Protocols for assessing the stability of AZT triphosphate in experimental conditions
Application Notes and Protocols for Assessing AZT Triphosphate Stability
Introduction
Zidovudine (B1683550) (AZT), the first FDA-approved antiretroviral agent, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1.[1][2][3] As a prodrug, AZT must be intracellularly phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, zidovudine triphosphate (AZT-TP).[1][4] AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator when incorporated into the viral DNA. The stability of AZT-TP within the cell is a critical determinant of its therapeutic efficacy and duration of action. These application notes provide detailed protocols for assessing the chemical and enzymatic stability of AZT-TP under various experimental conditions.
Factors Influencing AZT-TP Stability
The intracellular concentration and persistence of AZT-TP are influenced by several factors:
-
Enzymatic Degradation: Cellular phosphatases can hydrolyze AZT-TP back to its di- and monophosphate forms, and ultimately to the parent nucleoside.
-
Temperature: Like other triphosphates, AZT-TP is susceptible to degradation at elevated temperatures. Proper storage, typically at -80°C, is crucial for preserving the integrity of stock solutions and samples.
-
pH: The phosphate (B84403) backbone of AZT-TP can undergo hydrolysis under acidic or basic conditions. Stability is generally greatest near neutral pH. Forced degradation studies on the parent compound AZT have shown it is stable in neutral conditions but degrades under strong acidic conditions.
Quantitative Data on AZT-TP Stability
The intracellular half-life of AZT-TP has been estimated in several studies, providing a benchmark for stability assessments.
| Experimental System | Cell Type / Condition | Reported Half-life (t½) | Reference |
| Population Pharmacokinetic Model | HIV-infected individuals (300 mg b.i.d. dose) | 5.4 - 9.8 hours | |
| Crossover Design Study | HIV-infected adolescents (600 mg/day) | 9.1 ± 0.859 hours |
Experimental Protocols
Protocol 1: Assessment of AZT-TP Chemical Stability in Aqueous Buffers
This protocol is designed to evaluate the intrinsic chemical stability of AZT-TP as a function of pH and temperature in the absence of enzymatic activity.
Materials:
-
AZT-TP standard (e.g., from Moravek Biochemicals)
-
Sterile, nuclease-free water
-
Phosphate buffer (100 mM, pH 5.0)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Carbonate-bicarbonate buffer (100 mM, pH 9.0)
-
Quenching/Extraction Solution: 70:30 Methanol:Water, pre-chilled to -80°C
-
Incubators or water baths set to 4°C, 25°C, and 37°C
-
LC-MS/MS system
Procedure:
-
Prepare AZT-TP Stock: Prepare a 1 mM stock solution of AZT-TP in sterile, nuclease-free water. Aliquot and store at -80°C.
-
Prepare Working Solutions: Dilute the stock solution in each of the three pH buffers (pH 5.0, 7.4, 9.0) to a final concentration of 10 µM.
-
Incubation: Aliquot the working solutions into multiple tubes for each condition (pH and temperature combination). Place the tubes in the respective incubators (4°C, 25°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one aliquot from each condition.
-
Quench Reaction: Immediately stop the degradation by adding 4 volumes of ice-cold Quenching/Extraction Solution to the aliquot. For a 50 µL aliquot, add 200 µL of the solution.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Analysis: Transfer the supernatant to an LC-MS vial and analyze the remaining AZT-TP concentration using a validated LC-MS/MS method (see Protocol 3).
-
Data Analysis: Plot the concentration of AZT-TP versus time for each condition. Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
Protocol 2: Assessment of AZT-TP Stability in Cellular Extracts
This protocol assesses AZT-TP stability in a biologically relevant matrix containing cellular enzymes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., CEM)
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 1.5 mM MgCl₂, pH 7.4)
-
Protein quantification assay (e.g., BCA or Bradford)
-
AZT-TP stock solution (1 mM)
-
Incubator at 37°C
-
Quenching/Extraction Solution (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Prepare Cell-Free Extract:
-
Harvest approximately 10-20 million PBMCs.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of ice-cold hypotonic lysis buffer.
-
Allow cells to swell on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the total protein concentration of the extract.
-
Incubation Reaction:
-
In a microcentrifuge tube, add the cell extract to a final protein concentration of 1 mg/mL.
-
Spike with AZT-TP stock solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a 50 µL aliquot.
-
Quench and Process: Immediately quench the reaction and process the sample as described in Protocol 1 (Steps 5-6).
-
Analysis and Calculation: Analyze the samples via LC-MS/MS (Protocol 3) and calculate the half-life of AZT-TP in the cellular extract.
Protocol 3: Quantification of AZT-TP by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of AZT-TP, which should be optimized and validated for specific instrumentation.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: Ammonium acetate (B1210297) (10 mM) in water
-
Mobile Phase B: Acetonitrile
-
Internal Standard (IS): A stable isotope-labeled AZT-TP or a non-endogenous triphosphate analog like 2-chloroadenosine (B27285) 5′-TP (ClA-TP).
Procedure:
-
Sample Preparation: Samples are quenched and extracted as described in the stability protocols above. Ensure the internal standard is added to all samples and calibration standards before extraction to control for variability.
-
Chromatographic Separation:
-
Column: ZIC-HILIC column or equivalent.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a high percentage of organic mobile phase (e.g., 90% B) and gradually decrease to elute the highly polar triphosphate.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
AZT-TP: Monitor the specific parent ion to daughter ion transition.
-
Internal Standard: Monitor the specific transition for the chosen IS.
-
(Note: Specific mass transitions must be determined empirically on the instrument.)
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (AZT-TP / IS) against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of AZT-TP in the experimental samples.
-
Visualizations
Caption: Intracellular phosphorylation of AZT to its active triphosphate form.
Caption: General experimental workflow for assessing AZT-TP stability.
References
- 1. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zidovudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modular continuous flow synthesis of Zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Evaluating AZT Triphosphate Incorporation into Viral DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for state-of-the-art methods to evaluate the incorporation of 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), the active form of the antiretroviral drug Zidovudine (AZT), into viral DNA. Understanding the efficiency and kinetics of this incorporation is crucial for the development and assessment of nucleoside reverse transcriptase inhibitors (NRTIs).
Introduction
Zidovudine (AZT) is a synthetic thymidine (B127349) analog that, once intracellularly phosphorylated to its active 5'-triphosphate metabolite (AZT-TP), acts as a potent inhibitor of viral reverse transcriptase (RT).[1] The primary mechanism of action involves the incorporation of AZT-TP into the growing viral DNA strand, which leads to chain termination due to the absence of a 3'-hydroxyl group.[2][3] This prevents the completion of reverse transcription of the viral RNA genome into DNA, a critical step in the retroviral replication cycle. The selective incorporation of AZT-TP by viral RT over cellular DNA polymerases forms the basis of its therapeutic effect.[2][4]
This document details several key methodologies for quantifying the incorporation of AZT-TP, ranging from enzymatic assays measuring RT inhibition to direct quantification of AZT in DNA.
Key Methodologies
Several distinct approaches can be employed to assess the incorporation of AZT-TP into viral DNA. The choice of method often depends on the specific research question, available equipment, and desired throughput. The principal methods covered in these notes are:
-
Enzymatic Assays for Reverse Transcriptase Inhibition: These assays measure the overall inhibitory effect of AZT-TP on RT activity.
-
Chain Termination Assays: These methods directly visualize the termination of DNA synthesis upon AZT-TP incorporation.
-
Direct Quantification of AZT in DNA: These techniques measure the amount of AZT incorporated into DNA strands.
-
Pre-Steady-State Kinetic Analysis: This advanced method provides detailed insights into the individual steps of the incorporation process.
Section 1: Enzymatic Assays for Reverse Transcriptase Inhibition
Enzymatic assays are fundamental for determining the potency of AZT-TP as an RT inhibitor. They typically measure the synthesis of a DNA product from a template in the presence of varying concentrations of the inhibitor.
Reverse Transcriptase Chain Termination (RESTRICT) Assay
The RESTRICT assay is a rapid, fluorescence-based method that infers the concentration of nucleotide analogs by measuring the inhibition of DNA synthesis by HIV reverse transcriptase.
Workflow for the RESTRICT Assay:
Caption: Workflow for the RESTRICT assay.
Protocol: RESTRICT Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing a DNA template-primer, a mixture of dNTPs, recombinant HIV-1 RT, and a fluorescent intercalating dye.
-
Add serial dilutions of AZT-TP or the test sample to the reaction wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).
-
In the absence of AZT-TP, RT synthesizes full-length dsDNA, leading to high fluorescence.
-
With increasing concentrations of AZT-TP, chain termination occurs, resulting in shorter DNA fragments and reduced fluorescence.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of RT inhibition for each AZT-TP concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of AZT-TP that causes 50% inhibition of RT activity) by fitting the data to a dose-response curve.
-
Colorimetric ELISA-based Reverse Transcriptase Assay
This assay measures the incorporation of digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP into a DNA strand. The resulting biotinylated DNA is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to peroxidase.
Protocol: Colorimetric ELISA-based RT Assay
-
Reaction Setup:
-
In a reaction tube, combine recombinant HIV-1 RT with serially diluted AZT-TP.
-
Initiate the reaction by adding a reaction buffer containing a poly(A) template, oligo(dT) primer, and a mix of dNTPs including biotin-dUTP and DIG-dUTP.
-
-
Enzymatic Reaction and Capture:
-
Incubate at 37°C for 1 hour.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add an anti-DIG-peroxidase (POD) conjugate and incubate.
-
Wash the wells again and add a peroxidase substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the absorbance values compared to the control.
-
Quantitative Data from Enzymatic Assays:
| Assay Type | Parameter | Value | Viral Strain/Enzyme | Reference |
| REACTR | IC50 | Varies with template length | HIV Reverse Transcriptase | |
| Fluorometric Assay | Ki | 9.5 nM | HIV-1 Reverse Transcriptase |
Section 2: Chain Termination Assay
This method provides direct visual evidence of DNA chain termination caused by the incorporation of AZT-TP. It is often performed using polyacrylamide gel electrophoresis to separate the DNA products by size.
Mechanism of AZT-TP Induced Chain Termination:
Caption: AZT-TP lacks a 3'-OH group, causing chain termination.
Protocol: Gel-Based Chain Termination Assay
-
Primer Labeling:
-
Label a specific DNA primer at the 5' end with a radioactive (e.g., ³²P) or fluorescent tag.
-
-
Annealing:
-
Anneal the labeled primer to a larger DNA or RNA template.
-
-
Elongation Reaction:
-
Set up reaction mixtures containing the primer-template complex, HIV-1 RT, and a mixture of all four dNTPs.
-
Add varying concentrations of AZT-TP to different reaction tubes. A control reaction should contain no AZT-TP.
-
Incubate the reactions at 37°C.
-
-
Gel Electrophoresis:
-
Stop the reactions by adding a loading buffer containing formamide.
-
Denature the samples by heating.
-
Separate the DNA products on a high-resolution denaturing polyacrylamide sequencing gel.
-
-
Visualization:
-
Visualize the DNA bands by autoradiography (for ³²P) or fluorescence imaging. The presence of shorter DNA fragments that terminate at positions corresponding to thymidine in the template indicates AZT-TP incorporation.
-
Section 3: Direct Quantification of AZT in DNA
These methods aim to measure the absolute amount of AZT that has been incorporated into cellular or viral DNA.
Competitive Radioimmunoassay (RIA)
A competitive RIA can be used to measure the amount of AZT incorporated into genomic DNA.
Protocol: AZT-RIA
-
DNA Isolation:
-
Isolate genomic DNA from cells that have been exposed to AZT.
-
-
Assay Procedure:
-
The assay involves a competition between the AZT in the sample DNA and a radiolabeled AZT tracer for binding to a limited amount of anti-AZT antibody.
-
The amount of bound radioactivity is inversely proportional to the amount of AZT in the sample.
-
-
Quantification:
-
A standard curve is generated using known amounts of AZT.
-
The levels of AZT incorporation are typically expressed as molecules of AZT per 10⁶ nucleotides.
-
Quantitative Data from AZT-RIA:
| Cell Type | AZT Exposure | ddI Co-exposure | AZT Incorporation (molecules per 10⁶ nucleotides) | Reference |
| TK6 Cells | 33 µM | None | 21 ± 8 | |
| TK6 Cells | 100 µM | None | 27 ± 2 | |
| TK6 Cells | 33 µM | 33 µM | 37 ± 13 | |
| TK6 Cells | 100 µM | 100 µM | 65 ± 17 |
³²P-Post-labeling Thin-Layer Chromatography (TLC) Assay
This sensitive method is used to detect AZT-DNA adducts in peripheral blood leukocytes of patients treated with AZT.
Protocol: ³²P-Post-labeling TLC Assay
-
DNA Isolation and Digestion:
-
Isolate DNA from the sample (e.g., peripheral blood leukocytes).
-
Digest the DNA to individual deoxynucleoside 3'-monophosphates.
-
-
Labeling:
-
Enrich the AZT-containing nucleotides.
-
Label the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatography:
-
Separate the ³²P-labeled AZT-nucleotides by multi-dimensional thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
Detect the radiolabeled spots by autoradiography and quantify them using a phosphorimager or by scintillation counting.
-
Section 4: Pre-Steady-State Kinetic Analysis
Pre-steady-state kinetics, often using rapid quench-flow techniques, provide detailed information about the individual steps of nucleotide incorporation, including substrate binding, the conformational change of the enzyme, and the chemical step of incorporation.
Experimental Workflow for Pre-Steady-State Kinetics:
Caption: Workflow for pre-steady-state kinetic analysis.
Protocol: Quench-Flow Analysis
-
Complex Formation:
-
Pre-incubate HIV-1 RT with a 5'-radiolabeled primer-template DNA duplex to form a stable enzyme-DNA complex.
-
-
Rapid Mixing:
-
Rapidly mix the enzyme-DNA complex with a solution containing AZT-TP and Mg²⁺ in a quench-flow apparatus.
-
-
Quenching:
-
The reaction is allowed to proceed for very short, defined time intervals (milliseconds to seconds) before being stopped (quenched) with a solution such as EDTA or a strong acid.
-
-
Product Analysis:
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
-
Data Analysis:
-
Quantify the amount of extended primer at each time point.
-
Plot the product concentration versus time and fit the data to kinetic equations to determine rate constants for incorporation (k_pol) and the dissociation constant (K_d) for AZT-TP.
-
Quantitative Data from Kinetic Studies:
| Enzyme | Substrate | Parameter | Value | Reference |
| Human Mitochondrial DNA Polymerase γ | AZT-TP | K_d (apparent) | 53 ± 13 µM | |
| Human Mitochondrial DNA Polymerase γ | AZT-TP | K_d (true) | 20 ± 7 µM | |
| Human Mitochondrial DNA Polymerase γ | AZT-TP | k_cat | 0.001 ± 0.0001 s⁻¹ | |
| Human Mitochondrial DNA Polymerase γ | AZT-TP | K_m | 280 ± 60 µM | |
| TAMs HIV RT | TTP | Specificity Constant | 1.9 ± 0.02 µM⁻¹s⁻¹ | |
| TAMs HIV RT | AZT-TP | Specificity Constant | 0.8 µM⁻¹s⁻¹ | |
| TAMs HIV RT | TTP | Binding Affinity (K_d) | 3.7 ± 0.2 µM | |
| TAMs HIV RT | AZT-TP | Binding Affinity (K_d) | 11.5 ± 0.1 µM |
Conclusion
The methods described provide a robust toolkit for the detailed evaluation of AZT-TP incorporation into viral DNA. From high-throughput screening using enzymatic assays to the fine-grained detail of pre-steady-state kinetics, researchers can select the most appropriate technique to address their specific questions regarding the efficacy, mechanism, and potential for resistance of AZT and other nucleoside analogs. The quantitative data derived from these assays are essential for the preclinical and clinical development of new antiretroviral agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Radiolabeled AZT Triphosphate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first antiretroviral agent approved for the treatment of HIV/AIDS.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy relies on its intracellular conversion to the active triphosphate form, AZT triphosphate (AZTTP).[1][2][3][4] Radiolabeled AZTTP is a critical tool in biochemical assays to elucidate the mechanisms of action, determine kinetic parameters, and screen for potential drug resistance of HIV reverse transcriptase (RT). These assays are fundamental in the research and development of novel antiretroviral therapies.
This document provides detailed application notes and protocols for the use of radiolabeled AZTTP in key biochemical assays.
Mechanism of Action
AZT, a structural analog of thymidine (B127349), is transported into host cells where it is phosphorylated by cellular kinases to AZT monophosphate (AZT-MP), diphosphate (B83284) (AZT-DP), and finally the active this compound (AZTTP).[3][4] AZTTP competitively inhibits HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into proviral DNA.[1][5][6] Upon incorporation into the growing DNA chain, the 3'-azido group of AZTTP prevents the formation of the next 3'-5' phosphodiester bond, leading to chain termination and halting viral replication.[2][3] Notably, AZTTP has a significantly higher affinity for HIV RT than for human DNA polymerases, providing its therapeutic selectivity.[1]
Cellular Activation and Mechanism of Action of Zidovudine (AZT)
Caption: Intracellular phosphorylation of AZT to its active form, AZTTP, and subsequent inhibition of HIV reverse transcriptase leading to DNA chain termination.
Applications of Radiolabeled AZTTP
Radiolabeled AZTTP, typically with ³²P or ³H, is instrumental in several key biochemical assays:
-
Enzyme Kinetics and Inhibition Studies: To determine the kinetic parameters of AZTTP incorporation by HIV RT, including the dissociation constant (K_d) and the maximum rate of incorporation (k_pol).
-
Competitive Inhibition Assays: To quantify the inhibitory potency (IC₅₀ or K_i values) of AZTTP against the natural substrate, deoxythymidine triphosphate (dTTP).
-
Drug Resistance Profiling: To evaluate the susceptibility of wild-type and mutant HIV RT enzymes to AZTTP, providing insights into resistance mechanisms.
-
Mechanism of Action Studies: To investigate the precise molecular interactions between AZTTP, HIV RT, and the template-primer complex.
Experimental Protocols
Pre-Steady-State Kinetic Analysis of AZTTP Incorporation
This assay measures the rate of single nucleotide incorporation of radiolabeled AZTTP by HIV RT, allowing for the determination of K_d and k_pol. The protocol is adapted from studies performing detailed kinetic analysis of HIV RT.[1][6] This method utilizes a 5'-³²P end-labeled DNA primer annealed to a DNA template.
Experimental Workflow for AZTTP Incorporation Assay
Caption: Workflow for determining the kinetic parameters of radiolabeled AZTTP incorporation by HIV reverse transcriptase using a rapid quench-flow method.
Materials:
-
Purified HIV-1 Reverse Transcriptase (RT)
-
5'-³²P end-labeled DNA primer and unlabeled DNA template
-
AZTTP and dTTP stock solutions
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl)
-
Magnesium Chloride (MgCl₂)
-
Quenching Solution (e.g., 0.5 M EDTA)
-
Denaturing gel loading buffer
-
Denaturing polyacrylamide gels
-
Rapid quench-flow apparatus
-
Phosphorimager and analysis software
Protocol:
-
Primer-Template Annealing: Anneal the 5'-³²P labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a rapid quench-flow instrument, prepare two syringes:
-
Syringe 1 (Enzyme-DNA Complex): HIV RT and the ³²P-labeled primer-template in reaction buffer.
-
Syringe 2 (Substrate): Varying concentrations of AZTTP (or dTTP for comparison) and MgCl₂ in reaction buffer.
-
-
Reaction Initiation and Quenching:
-
Rapidly mix the contents of both syringes to initiate the reaction.
-
Allow the reaction to proceed for various short time intervals (e.g., 10, 20, 40, 80, 100, 200, and 500 ms).[1]
-
Quench the reaction at each time point by adding the quenching solution (EDTA).
-
-
Product Analysis:
-
Add denaturing gel loading buffer to the quenched samples.
-
Separate the products (unextended primer and primer+1) on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the unextended primer and the incorporated product using a phosphorimager.
-
For each AZTTP concentration, plot the fraction of product formed against time and fit the data to a single exponential equation to determine the observed rate constant (k_obs).
-
Plot the k_obs values against the AZTTP concentrations and fit the data to a hyperbolic equation to determine the K_d and k_pol.[1]
-
Competitive Inhibition Assay for IC₅₀ Determination
This assay determines the concentration of AZTTP required to inhibit 50% of the reverse transcriptase activity in the presence of a radiolabeled natural substrate (e.g., [α-³⁵S]dTTP or [³H]dTTP).
Materials:
-
Purified HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
Radiolabeled dTTP (e.g., [α-³⁵S]dTTP)
-
Unlabeled dTTP
-
AZTTP stock solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, poly(rA)-oligo(dT) template-primer, a fixed concentration of radiolabeled dTTP, and HIV RT.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of AZTTP to the tubes. Include a control with no AZTTP.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized radiolabeled DNA.
-
Filtration and Washing: Collect the precipitate by filtering the reaction mixtures through glass fiber filters. Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled dTTP.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each AZTTP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the AZTTP concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data from biochemical assays using AZTTP.
Table 1: Pre-Steady-State Kinetic Parameters for AZTTP and dTTP Incorporation by HIV-1 RT [1]
| Nucleotide | Mg²⁺ Conc. (mM) | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
| dTTP | 0.5 | 13 ± 2 | 250 ± 14 | 19 |
| 6 | 13 ± 1 | 420 ± 15 | 32 | |
| AZTTP | 0.5 | 16 ± 2 | 42 ± 2 | 2.6 |
| 6 | 14 ± 2 | 300 ± 22 | 21 |
Data adapted from ACS Omega, 2021, 6 (22), pp 14356–14366. Values are presented as mean ± standard deviation where available.
Table 2: Inhibition Constants of AZTTP for HIV-1 RT
| Template-Primer | Radiolabeled Substrate | K_i of AZTTP (nM) | Type of Inhibition |
| poly(rA)·oligo(dT) | [³H]dTTP | 35 | Competitive |
| Defined DNA-DNA | [³H]dTTP | ~2000-10000 | Competitive |
Data adapted from J Biol Chem. 1990 Nov 25;265(33):20409-15.
Conclusion
The use of radiolabeled AZTTP in biochemical assays remains a cornerstone for understanding the molecular basis of antiretroviral drug action. The protocols and data presented here provide a framework for researchers to quantitatively assess the interaction of AZTTP with HIV reverse transcriptase. These methods are essential for the continued development and evaluation of NRTIs and for studying the evolution of drug resistance, ultimately contributing to the design of more effective HIV therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new method for measuring reverse transcriptase activity by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Induced-Fit in Limiting Discrimination Against AZT by HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Phosphorylation of AZT to AZT Triphosphate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the phosphorylation of zidovudine (B1683550) (AZT) to its active triphosphate form (AZT-TP) in cell culture experiments.
Troubleshooting Guides
Issue: Low levels of AZT-triphosphate (AZT-TP) detected in cells.
Possible Cause 1: Inefficient enzymatic conversion.
The phosphorylation of AZT is a three-step process mediated by cellular kinases. A key bottleneck is the conversion of AZT-monophosphate (AZT-MP) to AZT-diphosphate (AZT-DP) by thymidylate kinase (TMPK), which is significantly less efficient for AZT-MP compared to its natural substrate.[1][2][3][4] This often leads to an accumulation of AZT-MP.[5]
Suggested Solution:
-
Enzyme Engineering: Consider using cell lines genetically engineered to express mutant forms of thymidylate kinase (TMPK) with enhanced activity towards AZT-MP. For instance, the F105Y mutant of human TMPK has been shown to phosphorylate AZT-MP more efficiently.
-
Alternative Prodrugs: Explore the use of AZT prodrugs, such as aryl phosphate (B84403) derivatives, which are designed to bypass the initial phosphorylation steps and release the nucleotide forms intracellularly.
Possible Cause 2: Low thymidine (B127349) kinase activity.
The initial phosphorylation of AZT to AZT-MP is catalyzed by thymidine kinase (TK). Cell lines with inherently low TK activity will exhibit poor overall phosphorylation of AZT. Long-term exposure to AZT can also lead to decreased TK activity in some cell lines.
Suggested Solution:
-
Cell Line Selection: Choose cell lines known to have high TK activity. For example, U-937 human monocytic cells have a more active salvage pathway compared to H9c2 and Raji cells.
-
Engineered Enzymes: Utilize cell lines expressing engineered thymidine kinases, such as chimeras of herpes simplex virus types 1 and 2 TK, which have been shown to have an enhanced ability to phosphorylate AZT.
Possible Cause 3: Cell-type specific metabolism.
Different cell lines exhibit varying capacities for AZT phosphorylation. For instance, in human aortic endothelial cells (HAECs) and HepG2 cells, AZT-TP was not detectable, with AZT-MP being the predominant metabolite.
Suggested Solution:
-
Characterize Your Cell Line: If not already known, characterize the AZT phosphorylation capacity of your specific cell line by performing a time-course experiment and measuring the intracellular concentrations of AZT and its phosphorylated metabolites.
-
Consult Literature: Review literature for studies using your specific cell line to understand its metabolic profile concerning AZT.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for AZT phosphorylation?
A1: AZT, a prodrug, requires intracellular phosphorylation to become pharmacologically active. This is a three-step enzymatic process:
-
AZT to AZT-monophosphate (AZT-MP): Catalyzed by thymidine kinase (TK), both cytosolic (TK1) and mitochondrial (TK2).
-
AZT-MP to AZT-diphosphate (AZT-DP): Catalyzed by thymidylate kinase (TMPK). This step is a major rate-limiting factor.
-
AZT-DP to AZT-triphosphate (AZT-TP): Catalyzed by nucleoside diphosphate (B83284) kinase (NDPK). AZT-TP is the active form that inhibits HIV reverse transcriptase.
Caption: The metabolic activation pathway of AZT to its active triphosphate form.
Q2: How can I measure the intracellular levels of AZT and its phosphorylated metabolites?
A2: The most common method is High-Performance Liquid Chromatography (HPLC). This involves cell lysis, extraction of the metabolites, and separation and quantification by HPLC.
Caption: A typical experimental workflow for the analysis of intracellular AZT metabolites.
Q3: Why do some cell lines become resistant to AZT?
A3: Resistance to AZT at the cellular level can be due to a deficiency in the phosphorylation pathway. Prolonged exposure to AZT can select for cells with reduced thymidine kinase (TK) activity, which is the first and crucial step for AZT activation. This leads to lower intracellular concentrations of the active AZT-TP.
Q4: Does AZT affect the phosphorylation of natural thymidine?
A4: Yes, AZT can act as a competitive inhibitor of thymidine kinase, thereby inhibiting the phosphorylation of thymidine. This can lead to a depletion of the intracellular pool of thymidine triphosphate (TTP), which may contribute to the mitochondrial toxicity observed with AZT.
Data Presentation
Table 1: Intracellular Concentrations of AZT and its Metabolites in Different Cell Lines
| Cell Line | Treatment | AZT (pmol/10⁶ cells) | AZT-MP (pmol/10⁶ cells) | AZT-DP (pmol/10⁶ cells) | AZT-TP (pmol/10⁶ cells) | Reference |
| HAECs | 10 µM [³H]-AZT (2h) | 145.0 ± 28.3 | 1,770 ± 175 | Not Detectable | Not Detectable | |
| HAECs | 10 µM [³H]-AZT (6h) | Increased | Increased | Not Detectable | Not Detectable | |
| HepG2 | 10 µM [³H]-AZT (2h) | Present | 403.4 ± 28.7 | Present | Not Detectable | |
| U-937 | 1 µM [³H]-AZT (3h) | - | ~60 | - | Present | |
| Raji | 1 µM [³H]-AZT (3h) | - | ~60 | - | Present | |
| H9c2 | 1 µM [³H]-AZT (12h) | - | ~200 | - | Present | |
| Newborn PBMCs | AZT Prophylaxis | - | Median: 436 | - | Median: 98 |
Note: "-" indicates data not reported in the cited source.
Table 2: IC₅₀ Values of AZT for Inhibition of Thymidine Phosphorylation
| Cell Line | IC₅₀ (µM) | Reference |
| U-937 | 4.4 | |
| Raji | 7.7 | |
| H9c2 | 21.9 | |
| Rat Heart Mitochondria | 7.0 ± 0.9 | |
| Rat Liver Mitochondria | 14.4 ± 2.6 |
Experimental Protocols
Protocol 1: Extraction and Quantification of Intracellular AZT and its Phosphorylated Metabolites by HPLC
This protocol is adapted from methodologies described in the literature.
Materials:
-
Cultured cells treated with AZT
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 60% Methanol
-
Ice-cold 0.5 M Perchloric acid
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile phases (e.g., Buffer A: aqueous buffer with an ion-pairing agent; Buffer B: Methanol with an ion-pairing agent)
-
AZT, AZT-MP, AZT-DP, and AZT-TP standards
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold 60% methanol.
-
Lyse the cells by three cycles of freeze-thawing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Acid Precipitation:
-
Transfer the supernatant to a new tube and add an equal volume of ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract to a suitable pH for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a known volume of the neutralized extract onto the HPLC column.
-
Elute the metabolites using a gradient of the mobile phases.
-
Detect the metabolites using a UV detector.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to AZT, AZT-MP, AZT-DP, and AZT-TP by comparing their retention times and peak areas to those of the known standards.
-
Protocol 2: Thymidine Kinase Activity Assay
This protocol is a generalized method based on principles of enzyme kinetics.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
ATP solution
-
[³H]-AZT (radiolabeled substrate)
-
DEAE-cellulose filter discs
-
Scintillation counter and fluid
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate that contains the thymidine kinase enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and [³H]-AZT.
-
Enzyme Reaction:
-
Initiate the reaction by adding a specific amount of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice.
-
-
Product Separation:
-
Spot a known volume of the reaction mixture onto DEAE-cellulose filter discs. The positively charged discs will bind the negatively charged phosphorylated product ([³H]-AZT-MP).
-
Wash the discs to remove unreacted [³H]-AZT.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to determine the amount of [³H]-AZT-MP formed.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Instability of AZT triphosphate in solution and storage recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of AZT triphosphate (AZT-TP) in solution and offers recommendations for its proper storage and handling. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (AZT-TP) solution?
A1: For long-term storage, AZT-TP solutions should be stored at -20°C. Commercially available solutions of AZT-TP are often supplied in water or a buffer solution and are stable for at least 12 months under these conditions.[1][2] Short-term exposure to ambient temperatures, for a cumulative period of up to one week, is generally acceptable.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: My AZT-TP solution has been at room temperature for a few hours. Is it still usable?
A2: While prolonged exposure to ambient temperature is not recommended, short-term exposure for a few hours is unlikely to cause significant degradation.[2] However, for quantitative experiments where precise concentration is critical, it is best to use a fresh aliquot or re-qualify the concentration of the solution if it has been left at room temperature for an extended period.
Q3: What are the primary factors that contribute to the degradation of AZT-TP in solution?
A3: The stability of AZT-TP in solution is primarily influenced by pH, temperature, and the presence of certain chemical reagents. Hydrolysis of the triphosphate chain is a major degradation pathway. The azido (B1232118) group of AZT-TP can also be reduced by thiol-containing reagents like dithiothreitol (B142953) (DTT).
Q4: What is the optimal pH for storing AZT-TP solutions?
A4: Based on general knowledge of deoxynucleoside triphosphate (dNTP) stability, slightly alkaline conditions are preferable. Aqueous solutions of dNTPs are more stable at a pH between 8.0 and 10.0.[3] Acidic conditions should be avoided as they can accelerate the hydrolysis of the phosphate (B84403) bonds.
Q5: Can I use buffers containing dithiothreitol (DTT) with AZT-TP?
A5: It is not recommended to use buffers containing DTT or other reducing agents with AZT-TP. The azido group of AZT-TP can be reduced by thiols, leading to the formation of 3'-amino-3'-deoxythymidine (B22303) triphosphate and other degradation products. This will alter the chemical identity and biological activity of the compound.
Q6: I am observing unexpected results in my enzymatic assay with an old stock of AZT-TP. Could degradation be the cause?
A6: Yes, degradation of AZT-TP is a likely cause for unexpected results in enzymatic assays. The primary degradation products, AZT diphosphate (B83284) (AZT-DP), AZT monophosphate (AZT-MP), and zidovudine (B1683550), will have different or no activity in assays where AZT-TP is the specific substrate, such as in reverse transcriptase inhibition assays. It is recommended to use a fresh, properly stored aliquot of AZT-TP or to verify the purity of the old stock using an analytical method like HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay | Degradation of AZT-TP to its di- and monophosphate forms or to the parent nucleoside. | Use a fresh, properly stored aliquot of AZT-TP. Verify the purity of your stock solution using HPLC. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the AZT-TP stock solution leading to gradual degradation. | Aliquot the stock solution into single-use volumes upon receipt to avoid multiple freeze-thaw cycles. |
| Unexpected peaks in HPLC analysis | Degradation of AZT-TP due to improper storage conditions (e.g., wrong pH, high temperature) or presence of incompatible reagents (e.g., reducing agents). | Review storage conditions and buffer composition. Ensure the pH is in the recommended range (pH 8-10) and avoid thiol-containing reagents. |
| Precipitate formation in the solution upon thawing | The solution may have become too concentrated during freezing, or the buffer components may have precipitated. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, centrifuge the tube and use the supernatant after verifying its concentration. |
Data on Nucleotide Stability
Table 1: Stability of dNTPs in Aqueous Solution at 35°C
| pH | dATP Degradation (after 89 days) | dGTP Degradation (after 89 days) |
| 7.5 | ~7.6% | ~6.8% |
| 8.3 | ~6.3% | ~5.2% |
| Data extrapolated from a study on the stabilization of dNTP solutions. The results indicate that a slightly alkaline pH improves stability. |
Experimental Protocols
Protocol: Assessment of AZT-TP Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of AZT-TP in an aqueous solution under specific conditions (e.g., different pH, temperature).
1. Materials:
- AZT-TP solution of known concentration
- Buffers of desired pH (e.g., phosphate buffer, Tris-HCl)
- HPLC-grade water and acetonitrile
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation and Incubation:
- Prepare solutions of AZT-TP at a known concentration in the buffers of interest.
- Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution for analysis.
- Immediately store the withdrawn aliquots at -20°C until HPLC analysis to quench further degradation.
3. HPLC Analysis:
- Mobile Phase: A gradient of a suitable aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 267 nm
- Injection Volume: 20 µL
- Column Temperature: 25°C
- Run a standard of AZT-TP, AZT-DP, AZT-MP, and zidovudine to determine their retention times.
- Inject the incubated samples and monitor the decrease in the peak area of AZT-TP and the appearance of degradation product peaks over time.
4. Data Analysis:
- Calculate the percentage of remaining AZT-TP at each time point relative to the initial concentration (time 0).
- Plot the natural logarithm of the AZT-TP concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
- The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
- The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
References
- 1. Preformulation Studies of Zidovudine Derivatives: Acid Dissociation Constants, Differential Scanning Calorimetry, Thermogravimetry, X-Ray Powder Diffractometry and Aqueous Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 3. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of AZT triphosphate in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of AZT triphosphate in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I observing lower than expected inhibition of reverse transcriptase with this compound?
Answer: Several factors can contribute to the reduced efficacy of this compound (AZTTP) in in vitro assays. Here are some common causes and their solutions:
-
AZTTP Degradation: The free acid form of AZTTP is susceptible to hydrolysis, especially at acidic pH and elevated temperatures. Ensure that your AZTTP stock solution is fresh and has been stored correctly.
-
Solution: Use a stabilized salt form of AZTTP, such as the tetraammonium salt. Prepare fresh dilutions for each experiment and store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. It is advisable to maintain the pH of the stock solution above 7.5, optimally between 9.0 and 11.0, to improve stability.[1]
-
-
Suboptimal Assay Conditions: The inhibitory activity of AZTTP is highly dependent on the components of your reaction mixture.
-
Solution:
-
Divalent Cations: The concentration of Mg²⁺ can significantly impact the incorporation rate of AZTTP. While higher concentrations of Mg²⁺ (e.g., 6 mM) are common in vitro, physiological concentrations are lower (around 0.5 mM).[2][3][4] The catalytic efficiency of AZTTP incorporation decreases more significantly at lower Mg²⁺ concentrations compared to the natural substrate, dTTP.[3] Optimize the Mg²⁺ concentration in your assay to reflect your experimental goals.
-
Natural Substrate Concentration: AZTTP is a competitive inhibitor of deoxythymidine triphosphate (dTTP). High concentrations of dTTP in your assay will compete with AZTTP for binding to the reverse transcriptase active site, leading to reduced inhibition. Review and optimize the dTTP concentration in your dNTP mix.
-
-
-
Enzyme Characteristics: The type and source of reverse transcriptase can influence the inhibitory potency of AZTTP.
-
Solution: Be aware of the specific enzyme you are using. For instance, HIV-1 and HIV-2 reverse transcriptases exhibit different kinetics with AZTTP. Furthermore, if you are working with mutant reverse transcriptase enzymes, they may have resistance mutations that reduce the efficacy of AZTTP through decreased incorporation or increased excision.
-
Question 2: My results are inconsistent across experiments. What could be the cause?
Answer: Inconsistency in results often points to issues with reagent stability and experimental setup.
-
Reagent Stability: As mentioned, AZTTP stability is a primary concern. Inconsistent results can arise from using partially degraded compound.
-
Solution: In addition to proper storage, consider quantifying the concentration of your AZTTP stock periodically using HPLC to ensure its integrity.
-
-
Pipetting and Mixing: Inaccurate pipetting of enzymes, substrates, or inhibitors can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated. When preparing reaction mixtures, vortex gently and spin down all components before starting the reaction to ensure homogeneity. Prepare master mixes for your reactions to minimize pipetting errors between wells or tubes.
-
Question 3: How can I confirm that the observed low efficacy is due to experimental issues and not a true reflection of the compound's activity?
Answer: A positive control is essential to validate your assay setup.
-
Solution: Include a known, potent inhibitor of your reverse transcriptase in parallel with your AZTTP experiments. If the positive control also shows lower than expected efficacy, it strongly suggests a problem with the assay setup (e.g., enzyme activity, buffer composition). If the positive control behaves as expected, the issue is more likely specific to your AZTTP stock or its interaction with the assay components. Additionally, consider using a fresh lot of AZTTP.
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound's interaction with HIV-1 Reverse Transcriptase. These values can vary depending on the specific experimental conditions, such as the template-primer and buffer composition.
Table 1: Pre-Steady-State Kinetic Parameters for AZTTP Incorporation by HIV-1 RT
| Parameter | 6 mM Mg²⁺ | 0.5 mM Mg²⁺ | Reference |
| K_D (µM) | 2.5 | 3.3 | |
| k_pol (s⁻¹) | 210 | 11 | |
| k_pol/K_D (µM⁻¹s⁻¹) | 84 | 3.3 |
Table 2: Steady-State Kinetic Parameters for AZTTP
| Parameter | Value | Template-Primer | Reference |
| K_m (µM) | 0.082 | Defined sequence DNA-primed RNA | |
| K_i (nM) | 35 | poly(rA)•oligo(dT) | |
| K_i (nM) | 9.5 | poly(A) homopolymer |
Experimental Protocols
Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is a generalized example and should be optimized for your specific laboratory conditions and reagents.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.8), KCl, MgCl₂, DTT, and a non-ionic detergent like Triton X-100.
- Template/Primer: Use a poly(A) template with an oligo(dT) primer.
- dNTP Mix: Prepare a mix of dATP, dCTP, dGTP, and a labeled dTTP analog (e.g., DIG-dUTP and Biotin-dUTP for colorimetric detection). The concentration of natural dTTP should be optimized based on the K_m for the enzyme.
- AZTTP Stock: Prepare a concentrated stock solution (e.g., 10 mM) in nuclease-free water or an appropriate buffer (pH > 7.5). Store at -80°C. Prepare serial dilutions in the assay buffer for the experiment.
- HIV-1 RT: Dilute the enzyme to the working concentration in a suitable buffer immediately before use.
2. Assay Procedure:
- In a 96-well microplate, add 20 µL of the serially diluted AZTTP or control compounds. Include wells with buffer only as a no-inhibitor control.
- Prepare a master mix containing the assay buffer, template/primer, and dNTP mix.
- Add 20 µL of the master mix to each well.
- To initiate the reaction, add 10 µL of the diluted HIV-1 RT to each well.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection (Example for DIG/Biotin labeling):
- Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
- Wash the wells to remove unbound reagents.
- Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
- Wash the wells to remove the unbound antibody conjugate.
- Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
- Stop the color development with an appropriate stop solution (e.g., sulfuric acid).
- Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Calculate the percent inhibition for each AZTTP concentration relative to the no-inhibitor control.
- Plot the percent inhibition against the logarithm of the AZTTP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Figure 1. Intracellular activation pathway of AZT.
References
Addressing off-target effects of AZT triphosphate on mitochondrial DNA polymerase
Welcome to the technical support center for researchers investigating the off-target effects of Zidovudine (B1683550) triphosphate (AZT-TP) on mitochondrial DNA polymerase gamma (Pol γ). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which AZT triphosphate (AZT-TP) affects mitochondrial DNA polymerase gamma (Pol γ)?
A1: AZT-TP, the active metabolite of Zidovudine (AZT), acts as a substrate for Pol γ.[1][2] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent mitochondrial DNA (mtDNA) strand.[3] Because AZT lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation leads to chain termination, halting mtDNA replication.[4][5] Additionally, some studies describe a mixed inhibition model, with both competitive and noncompetitive components.[6][7]
Q2: Why is Pol γ more sensitive to AZT-TP than other human DNA polymerases?
A2: While AZT-TP is a weak inhibitor of nuclear DNA polymerases α and β, it is a more efficient inhibitor of Pol γ.[3][4] This selectivity is a key reason for AZT's mitochondrial toxicity.[8] However, Pol γ still discriminates against AZT-TP, incorporating it much less efficiently than the viral HIV reverse transcriptase, which is the intended target of the drug.[8][9]
Q3: Does AZT treatment always lead to mitochondrial DNA (mtDNA) depletion?
A3: Not always. While mtDNA depletion is a documented outcome of AZT-induced Pol γ inhibition, several studies report mitochondrial dysfunction, metabolic disruption, and oxidative stress even in the absence of significant mtDNA depletion.[10][11][12][13][14] Factors such as cell type, AZT concentration, and duration of exposure can influence whether mtDNA depletion is observed.[10][14] For instance, some studies show that HepG2 cells are prone to mtDNA depletion with certain nucleoside reverse transcriptase inhibitors (NRTIs), while other cell lines like H9c2 and HAECs may show metabolic effects without a corresponding drop in mtDNA copy number.[10][12]
Q4: What are the other proposed mechanisms of AZT-induced mitochondrial toxicity beyond direct Pol γ inhibition?
A4: Several alternative or complementary mechanisms have been proposed. These include:
-
Inhibition of Thymidine Kinase 2 (TK2): AZT can competitively inhibit the mitochondrial enzyme TK2, which is responsible for phosphorylating thymidine.[15][16] This can lead to a depletion of the mitochondrial dTTP pool, indirectly hampering mtDNA replication.[15]
-
Induction of Oxidative Stress: AZT treatment has been shown to increase the production of reactive oxygen species (ROS) in mitochondria, leading to oxidative damage to mtDNA, proteins, and lipids.[11][17][18] This can create a cycle of mitochondrial dysfunction independent of direct Pol γ inhibition.[17]
-
Disruption of Mitochondrial Dynamics: AZT-TP has been found to impair the balance of mitochondrial fission and fusion, leading to altered mitochondrial morphology and function.[11]
-
Inhibition of other mitochondrial proteins: Other potential targets include the ADP/ATP translocator.[12][19]
Q5: What is the "toxicity index" and how does it relate to AZT?
A5: The toxicity index was a measurement developed to quantify the potential for an NRTI to inhibit mitochondrial genome replication. It was based on the specificity constant (kcat/Km) for the incorporation of the NRTI triphosphate relative to that of the natural nucleotide, as well as the rate of its removal by the exonuclease activity of Pol γ.[1] Interestingly, this correlation held true for most NRTIs but not for AZT, suggesting a more complex mechanism of toxicity.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My Pol γ activity assay shows variable or no inhibition with AZT-TP.
-
Question: I am performing a primer extension assay with recombinant Pol γ and expect to see inhibition with AZT-TP, but my results are inconsistent. What could be the cause?
-
Answer:
-
Substrate Competition: Ensure the concentration of the natural substrate (dTTP) in your reaction is controlled and consistent. Since AZT-TP is a competitive inhibitor, high concentrations of dTTP will overcome the inhibitory effect.[3] Consider running the assay with varying concentrations of both dTTP and AZT-TP to determine the inhibition kinetics (Ki).
-
Enzyme Purity and Activity: Verify the purity and activity of your recombinant Pol γ holoenzyme (both the catalytic Pol γA and accessory Pol γB subunits). The accessory subunit is crucial for processive DNA synthesis and may influence inhibitor binding.[20]
-
AZT-TP Integrity: AZT-TP can degrade with multiple freeze-thaw cycles. Use fresh aliquots for your experiments. Confirm the concentration and purity of your AZT-TP stock.
-
Assay Conditions: Optimal buffer conditions (pH, salt concentration) are critical for Pol γ activity. Refer to established protocols and ensure consistency.[20]
-
Problem 2: I am not observing mtDNA depletion in my cell culture model after AZT treatment.
-
Question: My cell line (e.g., H9c2, HAECs) shows signs of mitochondrial stress (increased lactate, higher ROS) after AZT treatment, but qPCR analysis shows no significant change in the mtDNA/nDNA ratio. Is my experiment failing?
-
Answer:
-
Cell-Type Specificity: This is a recognized phenomenon. Different cell lines metabolize AZT and respond to its effects differently.[10][12] Your cell line may be more prone to other toxicity mechanisms, such as oxidative stress or disruption of nucleotide pools, rather than direct inhibition of mtDNA replication leading to depletion.[10][14]
-
Duration and Dose: mtDNA depletion is often a cumulative effect that requires long-term exposure.[13] Your treatment duration may be too short. Consider a time-course experiment extending over several days or weeks.[12] Conversely, very high doses of AZT might induce cytotoxicity through other pathways before significant mtDNA depletion can occur.
-
Compensatory Mechanisms: Cells may upregulate factors involved in mitochondrial biogenesis to compensate for initial insults, temporarily masking mtDNA depletion.[21]
-
Alternative Endpoints: Your results are still valuable. Focus on quantifying the observed effects, such as ROS production, changes in mitochondrial membrane potential, or oxygen consumption rates, as these are also important indicators of AZT-induced mitochondrial toxicity.[11]
-
Problem 3: My results suggest a complex inhibition mechanism that is not purely competitive.
-
Question: When I analyze my kinetic data for AZT-TP inhibition of Pol γ, it doesn't fit a simple competitive inhibition model. Why would this be?
-
Answer:
-
Mixed Inhibition Kinetics: Studies have reported that AZT-TP exhibits mixed inhibition kinetics with Pol γ, having both a competitive inhibition constant (Ki) and a noncompetitive inhibition constant (Ki').[6] This suggests that AZT-TP may bind to both the free enzyme and the enzyme-substrate complex.
-
Slow Pyrophosphate Release: A unique mechanism has been described for AZT incorporation by Pol γ. After AZT is incorporated, the release of pyrophosphate (PPi) is extremely slow.[1] This traps the enzyme in a post-translocation state and allows for the reversal of the incorporation reaction, which complicates standard steady-state kinetic analysis.[1] This complex kinetic behavior can make the inhibition appear non-standard.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of AZT-TP with Pol γ.
Table 1: Kinetic Parameters for Pol γ Inhibition by AZT-TP
| Parameter | Value | Enzyme Source | Notes | Citation |
| Ki (competitive) | 1.8 ± 0.2 µM | Bovine Cardiac Pol γ | Mixed kinetics observed. | [6] |
| Ki' (noncompetitive) | 6.8 ± 1.7 µM | Bovine Cardiac Pol γ | Mixed kinetics observed. | [6] |
| Ki | 0.861 µM | Human Skeletal Muscle Pol γ | --- | [22] |
| Km (for dTTP) | 0.8 ± 0.3 µM | Bovine Cardiac Pol γ | For comparison with AZT-TP Ki. | [6] |
| Km (for dTTP) | 1.43 µM | Human Skeletal Muscle Pol γ | For comparison with AZT-TP Ki. | [22] |
| kcat/Km | 7 x 10-6 µM-1s-1 | Human Pol γ | Reflects low incorporation efficiency. | [1] |
| PPi Release Rate | 0.0009 s-1 | Human Pol γ | Extremely slow release after AZT incorporation. | [1] |
Table 2: Comparative Inhibition of Different Polymerases by AZT-TP
| Polymerase | Inhibition Potency | Notes | Citation |
| HIV-1 Reverse Transcriptase | High | AZT-TP is ~100-fold more selective for HIV-RT than human DNA Pol. | [8] |
| Mitochondrial DNA Pol γ | Moderate | More sensitive than other human polymerases. | [3][8] |
| Human DNA Polymerase α | Weak / Not Inhibited | --- | [3][4] |
| Human DNA Polymerase β | Weak / Not Inhibited | --- | [3] |
Key Experimental Protocols
1. DNA Polymerase Gamma (Pol γ) Activity Assay (Primer Extension)
This protocol is adapted from methods used to characterize Pol γ kinetics.[20]
-
Objective: To measure the rate of nucleotide incorporation by Pol γ and assess inhibition by AZT-TP.
-
Materials:
-
Recombinant human Pol γ holoenzyme (catalytic and accessory subunits).
-
5'-radiolabeled DNA primer annealed to a DNA template.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
dNTP mix (dATP, dCTP, dGTP, dTTP).
-
AZT-TP solution.
-
Quench Solution: 50 mM EDTA.
-
Denaturing polyacrylamide gel (e.g., 20%).
-
-
Procedure:
-
Prepare the Pol γ holoenzyme by pre-incubating the catalytic and accessory subunits.
-
In a reaction tube, combine the Pol γ holoenzyme with the primer/template DNA substrate in the reaction buffer.
-
Initiate the reaction by adding the dNTP mix (containing a specific concentration of dTTP) and MgCl₂. For inhibition assays, also add the desired concentration of AZT-TP.
-
Allow the reaction to proceed for a defined, short period (for pre-steady-state kinetics) at 37°C.
-
Stop the reaction by adding the quench solution (EDTA).
-
Denature the products by heating in formamide (B127407) loading buffer.
-
Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the radiolabeled DNA bands using a phosphorimager.
-
Calculate the rate of incorporation based on the amount of product formed over time. For inhibition studies, plot the rate against the AZT-TP concentration to determine kinetic parameters.
-
2. Quantification of Mitochondrial DNA (mtDNA) Copy Number
This protocol uses quantitative real-time PCR (qPCR) to determine the relative amount of mtDNA to nuclear DNA (nDNA).[11]
-
Objective: To determine if AZT treatment leads to mtDNA depletion in a cellular model.
-
Materials:
-
Total genomic DNA isolated from control and AZT-treated cells.
-
Primers specific for a mitochondrial gene (e.g., MT-ND1, MT-CO2).
-
Primers specific for a single-copy nuclear gene (e.g., B2M, RNase P).
-
qPCR master mix (e.g., containing SYBR Green or for use with TaqMan probes).
-
Real-time PCR instrument.
-
-
Procedure:
-
Isolate total genomic DNA from an equal number of cells from each treatment group. Use a method that efficiently isolates both nuclear and mitochondrial DNA.
-
Quantify the DNA concentration and assess its purity.
-
Prepare qPCR reactions for both the mitochondrial target and the nuclear target for each DNA sample. Run each sample in triplicate.
-
Set up a standard qPCR plate layout including no-template controls.
-
Perform the qPCR run using an appropriate thermal cycling protocol.
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the difference in Ct between the mitochondrial and nuclear targets (ΔCt = CtmtDNA - CtnDNA).
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the AZT-treated samples to the control samples. A significant increase in the ΔCt of treated samples indicates mtDNA depletion.
-
Visualizations
Caption: Proposed pathways of AZT-induced mitochondrial toxicity.
Caption: Experimental workflow for Pol γ primer extension assay.
Caption: Logical relationships influencing AZT toxicity outcomes.
References
- 1. A novel mechanism of selectivity against AZT by the human mitochondrial DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 3. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. An Analysis of Enzyme Kinetics Data for Mitochondrial DNA Strand Termination by Nucleoside Reverse Transcription Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
- 10. Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Exposure to AZT, but not d4T, Increases Endothelial Cell Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. AZT-induced mitochondrial toxicity: an epigenetic paradigm for dysregulation of gene expression through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AZT treatment induces molecular and ultrastructural oxidative damage to muscle mitochondria. Prevention by antioxidant vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tonylutz.net [tonylutz.net]
- 20. Functional analysis of mutant mitochondrial DNA polymerase proteins involved in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sensitive assay for mitochondrial DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of AZT triphosphate during experimental procedures
Welcome to the technical support center for AZT Triphosphate (AZT-TP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of AZT-TP during experimental procedures. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of AZT-TP degradation in an experimental setting?
A1: The primary causes of AZT-TP degradation are exposure to acidic pH, the presence of reducing agents, enzymatic activity, and improper temperature management. The triphosphate moiety is susceptible to hydrolysis, especially under acidic conditions. Additionally, the 3'-azido group of AZT-TP can be chemically reduced by thiols like dithiothreitol (B142953) (DTT), a common component in many buffers[1]. When working with cell lysates or serum, endogenous enzymes can rapidly degrade AZT-TP[2].
Q2: What is the optimal way to store AZT-TP?
A2: For long-term storage, AZT-TP should be stored as a solution at -20°C or below in a buffer with a pH of 7.5 to 8.2. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which are a significant cause of degradation. The tetraammonium salt form of AZT-TP is noted to be more stable than the free acid form and is preferable for long-term storage. Aqueous solutions are generally the most stable format for di- and triphosphates[3].
Q3: How stable is AZT-TP in an aqueous solution at room temperature?
Q4: Can I include DTT or β-mercaptoethanol in my reaction buffer with AZT-TP?
A4: It is strongly discouraged. AZT-TP is readily reduced by thiol-containing reducing agents like dithiothreitol (DTT)[1]. This reaction converts the 3'-azido group into a 3'-amino group, rendering the molecule inactive as a chain terminator. If a reducing agent is absolutely necessary for your experiment, its concentration and the incubation time should be minimized, and its potential impact on AZT-TP integrity must be considered as a critical variable.
Q5: My enzymatic assay using AZT-TP is giving inconsistent results. What should I check first?
A5: Inconsistent results are often linked to AZT-TP degradation. First, verify your storage and handling procedures. Ensure the stock solution has not been subjected to numerous freeze-thaw cycles and has been stored at the correct pH and temperature. Second, review your experimental buffer composition for incompatible components like reducing agents. Finally, consider the possibility of enzymatic degradation if your system includes crude or partially purified protein extracts. Running a control experiment with a fresh aliquot of AZT-TP can help determine if reagent integrity is the issue.
Data Presentation: Factors Affecting Stability
The following tables summarize stability data based on studies of analogous dNTPs. This information should be used as a guideline for handling AZT-TP, as specific kinetic data for AZT-TP is limited.
Table 1: Estimated Stability of Triphosphates at Various Temperatures
| Temperature | Form | Estimated Stability | Recommendations |
| -20°C | Solution (pH 7.5-8.2) | High (<1% degradation per year) | Optimal for long-term storage. |
| 4°C | Solution (pH 7.5-8.2) | Moderate (Stable for up to 15 days) | Suitable for short-term storage (e.g., during a multi-day experiment). |
| Room Temp (~25°C) | Solution | Low (Significant degradation within 24 hours) | Avoid. Keep on ice during use. |
| 37°C | Solution | Very Low | Limit incubation time as much as possible. |
Disclaimer: Data is extrapolated from stability studies on standard dNTPs.
Table 2: Effect of pH and Freeze-Thaw Cycles on Triphosphate Stability
| Parameter | Condition | Stability Level | Rationale & Recommendations |
| pH | 7.5 - 8.2 | Optimal | Minimizes acid-catalyzed hydrolysis of the triphosphate chain. Buffer solutions appropriately. |
| < 7.0 | Low | Acid-catalyzed hydrolysis leads to the formation of AZT-diphosphate and -monophosphate. Avoid acidic conditions. | |
| > 8.2 | Sub-optimal | Less risk than acidic pH, but can still affect long-term stability. | |
| Freeze-Thaw | 1-5 cycles | High | Generally considered safe for properly buffered solutions. |
| > 10 cycles | Low to Moderate | Increases risk of degradation. Aliquoting into single-use volumes is strongly recommended. |
Disclaimer: Data is extrapolated from stability studies on standard dNTPs.
Troubleshooting Guides
Issue: Low or No Activity in Enzymatic Assays (e.g., Reverse Transcriptase Assay)
This guide provides a logical workflow to diagnose potential issues with AZT-TP in your enzymatic reactions.
Experimental Protocols
Protocol 1: Recommended Handling Workflow for AZT-TP
This protocol outlines the best practices for handling AZT-TP from storage to experimental use to minimize degradation.
Protocol 2: HPLC Method for Assessing AZT-TP Degradation
This method can be used to assess the integrity of your AZT-TP stock and to quantify degradation into its diphosphate (B83284) (AZT-DP) and monophosphate (AZT-MP) forms.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Waters RP-18, 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the highly polar triphosphate, diphosphate, and monophosphate species.
-
Buffer A: 10 mM Ammonium Acetate in water, pH adjusted to ~7.0.
-
Buffer B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 100% Buffer A
-
5-20 min: Linear gradient from 0% to 25% Buffer B
-
20-25 min: Hold at 25% Buffer B
-
25-30 min: Return to 100% Buffer A and re-equilibrate.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
UV detection at 266 nm.
-
-
Sample Preparation:
-
Dilute a small amount of your AZT-TP stock solution in cold mobile phase Buffer A to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
To analyze degradation in a reaction, the reaction may need to be stopped (e.g., with perchloric acid or by heat inactivation) and neutralized. The sample should then be centrifuged to remove precipitates before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify peaks based on the retention times of standards (if available). Generally, AZT-TP will have the earliest retention time, followed by AZT-DP, AZT-MP, and finally the non-phosphorylated AZT nucleoside.
-
Degradation is indicated by a decrease in the area of the AZT-TP peak and a corresponding increase in the areas of the AZT-DP, AZT-MP, or other product peaks.
-
Degradation Pathways
Known Chemical Degradation Pathway of AZT Nucleotides
The primary, well-characterized chemical degradation pathway for AZT and its phosphorylated forms involves the reduction of the 3'-azido group, particularly by thiol-containing reagents.
References
- 1. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of organic chemistry conditions on DNA durability in the context of DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intracellular Accumulation of AZT Triphosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the intracellular accumulation of zidovudine (B1683550) triphosphate (AZT-TP), the active metabolite of AZT.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the intracellular conversion of AZT to AZT-TP?
A1: Zidovudine (AZT) is a prodrug that must be phosphorylated intracellularly to its active triphosphate form. This process occurs in three sequential steps, each catalyzed by a specific cellular enzyme:
-
AZT to AZT-monophosphate (AZT-MP): This initial phosphorylation is primarily carried out by thymidine (B127349) kinase (TK) , with thymidine kinase 1 (TK1) being the key enzyme in dividing cells.[1][2][3]
-
AZT-MP to AZT-diphosphate (AZT-DP): Thymidylate kinase (TMPK) catalyzes this second phosphorylation step. This conversion is known to be the rate-limiting step in the entire pathway, as TMPK is inefficient at phosphorylating AZT-MP.[1][4][5][6] This inefficiency leads to an accumulation of AZT-MP within the cell.[6][7]
-
AZT-DP to AZT-triphosphate (AZT-TP): The final step is the phosphorylation of AZT-DP to the active AZT-TP, which is mediated by nucleoside diphosphate (B83284) kinase (NDPK) .[1][3][5]
Besides phosphorylation, AZT can also be metabolized through two other main pathways: glucuronidation to form 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT), which is the predominant metabolic route, and reduction of the azido (B1232118) group to form 3'-amino-3'-deoxythymidine (B22303) (AMT).[1][7]
Q2: Which factors can influence the intracellular concentration of AZT-TP?
A2: Several cellular and physiological factors can affect the accumulation of AZT-TP:
-
Enzyme Activity: The activity levels of the phosphorylating enzymes (TK, TMPK, and NDPK) are critical. The low efficiency of thymidylate kinase (TMPK) is a major bottleneck.[4][6]
-
Cellular Proliferation State: Thymidine kinase 1 (TK1) is primarily expressed during the S phase of the cell cycle.[3] Therefore, non-proliferating cells may exhibit lower rates of the initial phosphorylation step.
-
Drug Transporters: The uptake of AZT into the cell and the efflux of AZT and its metabolites are mediated by various drug transporters.[8][9][10][11]
-
Uptake Transporters: Members of the solute carrier (SLC) family, such as SLC22A6, SLC22A7, SLC22A8, SLC28A1, and SLC28A3, are involved in transporting AZT into cells.[1][5]
-
Efflux Transporters: ATP-binding cassette (ABC) transporters can actively pump AZT and its metabolites out of the cell, thereby reducing intracellular accumulation.[9][12]
-
-
Patient-Specific Factors: Age, sex, and baseline CD4 cell counts have been shown to influence AZT-TP concentrations. For instance, women and individuals with low baseline CD4 counts have been observed to have higher AZT-TP levels.[13] Neonates also show significantly higher plasma AZT and intracellular AZT-TP concentrations in their first few weeks of life.[14][15]
Q3: What are the known mechanisms of cellular resistance to AZT?
A3: Resistance to AZT can develop through mutations in the HIV-1 reverse transcriptase (RT), the target of AZT-TP. These mutations allow the virus to excise the incorporated AZT monophosphate from the terminated DNA chain, a process known as primer unblocking.[16][17] This effectively reverses the chain termination and allows DNA synthesis to continue. While this is a viral resistance mechanism, factors at the cellular level, such as reduced phosphorylation or increased drug efflux, can also contribute to a lack of drug efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments designed to measure or modulate intracellular AZT-TP levels.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable AZT-TP levels | Inefficient phosphorylation: The cell line used may have low endogenous expression or activity of thymidine kinase or, more commonly, thymidylate kinase. | 1. Confirm the expression of TK1 and TMPK in your cell line via Western blot or qPCR. 2. Use a different cell line known to efficiently phosphorylate AZT (e.g., activated peripheral blood mononuclear cells - PBMCs). 3. Consider transfecting cells to overexpress the rate-limiting enzyme, TMPK.[18] |
| High drug efflux: The cell line may overexpress efflux transporters (e.g., P-gp/MDR1, BCRP, or MRPs) that actively remove AZT or its phosphorylated metabolites. | 1. Assess the expression of common efflux transporters. 2. Co-incubate cells with known inhibitors of these transporters to see if AZT-TP accumulation increases. | |
| Cell cycle state: If using non-synchronously dividing cells, a large proportion may not be in the S-phase, leading to low TK1 activity. | 1. Synchronize the cell population to enrich for S-phase cells before AZT treatment. 2. Use primary activated lymphocytes, which generally have high metabolic activity. | |
| Incorrect sample processing: Degradation of AZT-TP can occur during sample collection and extraction. | 1. Ensure rapid cell harvesting and lysis, preferably on ice. 2. Use a validated extraction method with cold methanol (B129727) or perchloric acid to precipitate proteins and immediately halt enzymatic activity. 3. Store extracts at -80°C until analysis. | |
| High variability between replicates | Inconsistent cell numbers: Inaccurate cell counting leads to normalization errors. | 1. Perform triplicate cell counts for each sample before seeding. 2. Consider normalizing results to total protein concentration in the cell lysate as an alternative to cell number. |
| Cell health and passage number: Cells that are unhealthy, senescent, or at a high passage number can have altered metabolic activity. | 1. Regularly check cell viability using methods like Trypan Blue exclusion. 2. Use cells within a consistent and low passage number range for all experiments. | |
| AZT-TP levels do not correlate with antiviral activity | Viral resistance: The HIV-1 strain used may have pre-existing resistance mutations in the reverse transcriptase gene. | 1. Sequence the pol gene of the viral strain to check for known AZT resistance mutations (Thymidine Analog Mutations - TAMs).[17] 2. Use a wild-type, drug-sensitive HIV-1 strain as a control. |
| Mitochondrial toxicity: High concentrations of AZT-TP can inhibit mitochondrial DNA polymerase gamma, leading to cellular toxicity that may confound antiviral activity assays.[19][20][21] | 1. Perform a dose-response curve to identify a concentration that is effective against the virus but has minimal cellular toxicity. 2. Assess mitochondrial function (e.g., using a Seahorse analyzer or measuring mitochondrial DNA content) in parallel with antiviral assays. |
Quantitative Data Summary
The following tables summarize key quantitative data related to AZT and its metabolites from published studies.
Table 1: Pharmacokinetic Parameters of AZT and its Metabolites
| Parameter | AZT in Plasma | AZT (intracellular) | AZT-MP (intracellular) | AZT-DP (intracellular) | AZT-TP (intracellular) |
| Time to Peak Concentration (Tmax) | 0.583 h | 1.083 h | 1.500 h | 1.417 h | 1.583 h |
| Elimination Half-life (t½) | 2.022 h | - | 13.428 h | 8.285 h | 4.240 h |
| Data from a study in healthy male subjects after a single 600 mg oral dose of AZT.[22][23] |
Table 2: Intracellular AZT-TP Concentrations in Different Populations
| Population | Condition | Median AZT-TP Concentration (fmol/10⁶ cells) | Reference |
| Neonates (1-8 days old) | Prophylactic AZT | 202.2 | [14] |
| Neonates (32-40 days old) | Prophylactic AZT | 62.9 | [14] |
| Neonates (first 15 days) | Prophylactic AZT | 170.0 | [15] |
| Neonates (>15 days) | Prophylactic AZT | 65.1 | [15] |
| HIV+ Adults | AZT-containing regimen | >30 (predictive of virological response) | [13] |
Experimental Protocols
Protocol 1: Quantification of Intracellular AZT-TP using LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of AZT-TP from cultured cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., PBMCs, CEM, H9) at a density of 1 x 10⁶ cells/mL.
-
Incubate cells with the desired concentration of AZT for the specified duration. Include untreated controls.
-
-
Cell Harvesting and Counting:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Resuspend the final pellet in a small volume of PBS and perform an accurate cell count.
-
-
Metabolite Extraction:
-
Centrifuge the counted cell suspension and discard the supernatant.
-
Add 200 µL of ice-cold 70% methanol containing an appropriate internal standard (e.g., a stable isotope-labeled AZT-TP).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris and proteins.
-
-
Sample Preparation:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 5 mM ammonium (B1175870) formate (B1220265) in water) for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., a C18 or HILIC column) to separate AZT-TP from other cellular components and its mono- and diphosphate forms.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Define the specific precursor-to-product ion transitions for AZT-TP and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of AZT-TP. Calculate the concentration in the unknown samples by normalizing the AZT-TP peak area to the internal standard peak area and comparing it to the standard curve. The final concentration is typically expressed as fmol per 10⁶ cells.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to AZT metabolism and analysis.
Caption: Metabolic pathway of Zidovudine (AZT) activation and competing routes.
Caption: Experimental workflow for quantifying intracellular AZT-TP via LC-MS/MS.
Caption: Troubleshooting logic for low intracellular AZT-TP accumulation.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thymidine kinase activity is required for the inhibition of HIV-1 replication by AZT in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. tig.org.za [tig.org.za]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 13. Antiviral dynamics and sex differences of AZT and 3TC triphosphate concentrations | HIV i-Base [i-base.info]
- 14. Intracellular and plasma measurements of AZT and 3TC and their metabolites in neonates | HIV i-Base [i-base.info]
- 15. High levels of zidovudine (AZT) and its intracellular phosphate metabolites in AZT- and AZT-lamivudine-treated newborns of human immunodeficiency virus-infected mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AZT resistance suppression mutations can also reduce tenofovir resistance, test tube study shows (corrected) | aidsmap [aidsmap.com]
- 18. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methodologies and Troubleshooting for AZT-Resistant HIV-1 Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of experimenting with AZT-resistant HIV-1 strains.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during experimental setups involving AZT-resistant HIV-1.
Issue 1: Discrepancy Between Genotypic and Phenotypic Resistance Results
Question: My genotypic assay indicates the presence of AZT resistance mutations (e.g., T215Y), but the phenotypic assay shows susceptibility or low-level resistance. What could be the cause?
Answer: Discrepancies between genotypic and phenotypic assays are not uncommon and can arise from several factors:
-
Viral Quasispecies and Minority Variants: Standard Sanger sequencing, a common genotypic method, may not detect minority viral populations.[1] If the resistant strain is a minor variant (less than 20-30% of the viral population), it may not be detected by genotyping but could still be present.[1] Ultradeep sequencing can provide a more sensitive analysis in such cases.
-
Archived Resistance Mutations: Resistance mutations can be archived as proviral DNA in cells and may not be present in the circulating plasma virus that is typically sampled for genotypic analysis.[2]
-
Complex Mutation Interactions: The phenotypic expression of resistance is often the result of complex interactions between multiple mutations. Some mutations can have an antagonistic effect, where one mutation counteracts the resistance conferred by another. The presence of a single resistance mutation may not always translate to a high level of phenotypic resistance.
-
Assay Variability: Both genotypic and phenotypic assays have inherent variability. It is crucial to ensure that both assays are performed under standardized and validated conditions.
Troubleshooting Workflow for Discordant Results:
References
Improving the yield and purity of chemically synthesized AZT triphosphate
Welcome to the technical support center for the chemical and enzymatic synthesis of 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of chemically synthesized AZT-TP.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of AZT-TP, focusing on critical phosphorylation steps and purification processes.
Section 1: Troubleshooting Low Yield in Chemical Synthesis
Question 1: I am observing a very low yield of AZT-TP in my chemical synthesis. What are the potential causes and how can I improve it?
Answer:
Low yield in the chemical synthesis of AZT-TP is a frequent challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting low product yield, primarily focusing on the widely used phosphoramidite (B1245037) approach.
Potential Causes & Solutions:
-
Moisture Contamination: Anhydrous conditions are critical for successful phosphoramidite chemistry. Any moisture will react with the activated phosphoramidites, reducing coupling efficiency.[1]
-
Solution: Ensure all solvents and reagents are rigorously dried. Use high-quality molecular sieves to treat reagents and solvents.[2] Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Poor Coupling Efficiency: The efficiency of the coupling step, where the phosphoramidite monomer is added to the growing chain, is the most critical factor for the overall yield.[1]
-
Solution:
-
Activator Choice and Concentration: The choice and concentration of the activator are crucial. Tetrazole derivatives are commonly used. It may be necessary to optimize the amount of activator used to maximize coupling efficacy.[3]
-
Coupling Time: Optimize the reaction time for the coupling step. Insufficient time leads to incomplete coupling, while excessively long times can promote side reactions.[1]
-
Phosphoramidite Quality: The purity of the phosphoramidite reagent is paramount. The presence of impurities or oxidized phosphoramidites can significantly reduce coupling efficiency.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Solution:
-
Temperature: Temperature influences reaction kinetics. Ensure the reaction is performed at the optimal temperature for the specific reagents and solvents used.
-
Solvent: Aprotic solvents like acetonitrile (B52724) are widely used to maintain anhydrous conditions and support rapid activation.
-
-
-
Inefficient Oxidation: The phosphite (B83602) triester intermediate formed during coupling must be oxidized to the stable phosphate (B84403) triester.
-
Solution: Ensure the oxidizing agent (e.g., iodine solution) is fresh and used in the correct concentration.
-
-
Degradation during Deprotection and Cleavage: The final deprotection and cleavage steps can lead to product degradation if not performed under optimal conditions.
-
Solution: Use appropriate deprotection reagents and optimize the reaction time and temperature to minimize degradation of the final product.
-
Section 2: Troubleshooting Enzymatic Synthesis
Question 2: My enzymatic phosphorylation of AZT to AZT-TP is showing low conversion. What are the likely reasons and how can I optimize the reaction?
Answer:
Enzymatic synthesis offers a milder alternative to chemical methods but can be hampered by several factors, particularly the efficiency of the kinase enzymes. The phosphorylation of AZT is a three-step cascade, and the second step, the conversion of AZT-monophosphate (AZT-MP) to AZT-diphosphate (AZT-DP) by thymidylate kinase (TMPK), is often the rate-limiting step.[4][5]
Potential Causes & Solutions:
-
Suboptimal Enzyme Concentration or Activity:
-
Unfavorable Reaction Conditions:
-
Solution:
-
pH: Most kinases prefer a pH between 7.0 and 8.5. Perform small-scale reactions to determine the optimal pH.[6]
-
Magnesium Concentration: Divalent cations like Mg²⁺ are crucial for kinase activity. The optimal concentration is typically in a slight molar excess over the total nucleotide concentration.[6]
-
Temperature: While many enzymatic reactions are performed at 37°C, some kinases may have different optimal temperatures.[6]
-
Incubation Time: Monitor the reaction progress over time using techniques like HPLC to determine the optimal reaction time and to check for product degradation.[6]
-
-
-
Substrate and Cofactor Issues:
-
Solution:
-
Substrate Purity: Confirm the purity of your AZT or AZT-MP starting material using HPLC or NMR, as impurities can inhibit kinases.[6]
-
ATP Quality and Concentration: Use a fresh, high-quality ATP stock, as ATP can hydrolyze over time.[6] Consider using an ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate) to maintain a high ATP concentration throughout the reaction.[6]
-
-
-
Product Inhibition or Degradation:
-
Solution: Accumulation of the product (AZT-DP or AZT-TP) or byproduct (ADP) may inhibit the enzyme.[6] Analyze the reaction mixture for the presence of degradation products.
-
Section 3: Purification Challenges
Question 3: I am having difficulty purifying AZT-TP from my reaction mixture. What are the recommended methods and how can I troubleshoot common issues?
Answer:
Purification of highly polar molecules like AZT-TP can be challenging. Anion-exchange and reversed-phase ion-pairing high-performance liquid chromatography (HPLC) are the most common and effective methods.[6]
Anion-Exchange Chromatography (AEX-HPLC):
-
Principle: Separates molecules based on their negative charge. The elution order is typically monophosphate, diphosphate, and then triphosphate.[6][7]
-
Troubleshooting:
-
Poor Resolution: Optimize the salt gradient. A shallower gradient will generally provide better resolution.[6]
-
Peak Tailing: This can be caused by secondary interactions with the column matrix. Adjusting the pH of the mobile phase can sometimes help.[6]
-
Co-elution with Byproducts: If your product co-elutes with other charged species, adjusting the pH or the type of salt in the mobile phase may alter the selectivity.[6]
-
Reversed-Phase Ion-Pairing HPLC (RP-IP-HPLC):
-
Principle: An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for separation on a reversed-phase column.
-
Troubleshooting:
-
Choice of Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) can significantly affect retention and selectivity.
-
Mobile Phase Composition: Optimize the concentration of the organic solvent (e.g., acetonitrile) and the pH of the aqueous buffer.
-
Quantitative Data Summary
The following tables summarize typical yields and purity levels reported for different AZT-TP synthesis and purification methods. Note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Reported Yields for AZT-TP and Analog Synthesis
| Synthesis Method | Starting Material | Reported Yield | Reference |
| Chemical (Phosphoramidite-based) | AZT | Moderate to good | [8] |
| Chemical (via phosphorodiamidate) | Thymidine 5′-phosphorodiamidate | 72% (for amido-triphosphate) | [9] |
| Chemical (via thiophosphoryl chloride) | Adenosine | up to 25% (for thio-triphosphate) | [9] |
| Enzymatic Cascade | Nucleosides | 4 to 26% conversion | [10] |
Table 2: Purity of Nucleoside Triphosphates after Purification
| Purification Method | Starting Purity (if reported) | Final Purity | Reference |
| Anion-Exchange Chromatography | Not specified | >95% | [11] |
| Anion-Exchange Chromatography | Contaminated with mono- and di-phosphates | No detectable mono- and di-phosphates | [7] |
Experimental Protocols
Protocol 1: General Procedure for Anion-Exchange HPLC Purification of AZT-TP
This protocol provides a general guideline for the purification of AZT-TP using anion-exchange HPLC.
-
Column: A suitable anion-exchange column (e.g., DNAPac™ PA200).[7]
-
Mobile Phase:
-
Buffer A: Deionized water
-
Buffer B: 1 M Triethylammonium bicarbonate (TEAB) or similar salt buffer.
-
-
Gradient:
-
Equilibrate the column with a low concentration of Buffer B (e.g., 5%).
-
Inject the crude reaction mixture.
-
Elute with a linear gradient of Buffer B (e.g., 5% to 100% over 30-60 minutes).
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 267 nm.
-
Fraction Collection: Collect fractions corresponding to the AZT-TP peak.
-
Desalting: Pool the pure fractions and remove the salt (e.g., by lyophilization if using a volatile buffer like TEAB).
Protocol 2: General Procedure for Monitoring Enzymatic Phosphorylation by HPLC
This protocol outlines a method for monitoring the progress of the enzymatic phosphorylation of AZT.
-
Reaction Quenching: At various time points, take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold ethanol (B145695) or by heating to 95°C for 5 minutes to denature the enzymes.[6]
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the filtered sample onto an anion-exchange or reversed-phase ion-pairing HPLC column.
-
Use a suitable gradient to separate AZT, AZT-MP, AZT-DP, and AZT-TP.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.[4]
-
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dupont.com [dupont.com]
- 8. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sierrabioresearch.com [sierrabioresearch.com]
Technical Support Center: Mitigating AZT Triphosphate-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of high concentrations of AZT triphosphate (AZT-TP) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AZT-induced cytotoxicity at high concentrations?
A1: Zidovudine (B1683550) (AZT) is a prodrug that, once inside the cell, is phosphorylated to its active form, this compound (AZT-TP).[1][2] At high concentrations, AZT-TP induces cytotoxicity primarily through the inhibition of mammalian DNA polymerases, with a pronounced effect on mitochondrial DNA polymerase gamma (pol-γ).[3][4] This inhibition leads to the termination of DNA chain elongation, resulting in mitochondrial DNA depletion and subsequent mitochondrial dysfunction.[5] Consequences of this include increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the induction of apoptosis.[6][7][8] Some evidence also suggests that the accumulation of AZT monophosphate (AZT-MP) can contribute to cellular toxicity.[9]
Q2: Why is mitochondrial toxicity a major concern in AZT-based assays?
A2: Mitochondria are particularly susceptible to the toxic effects of AZT. The inhibition of polymerase-γ by AZT-TP disrupts the replication of mitochondrial DNA (mtDNA), leading to a decline in the levels of mitochondrially-encoded proteins essential for the electron transport chain.[8][10] This impairment of mitochondrial respiration results in decreased ATP production, elevated oxidative stress due to the leakage of electrons and formation of ROS, and disruption of the mitochondrial membrane potential.[6][7] These events can trigger the intrinsic apoptotic pathway, leading to cell death.
Q3: What are the typical concentrations of AZT that induce significant cytotoxicity in vitro?
A3: The cytotoxic concentration of AZT can vary significantly depending on the cell type and the duration of exposure. For example, in human hepatoma HepG2 cells, significant dose-dependent decreases in viable cell numbers were observed with AZT concentrations of 2, 20, and 100µM over a 3 to 4-week period.[11] In contrast, immortalized normal human liver THLE2 cells show greater resistance, requiring much higher concentrations to induce similar levels of toxicity.[12] Studies on human lymphoblastoid CEM cells have shown that concentrations as low as 10µM can cause at least 50% inhibition of cell growth after 6 to 12 days of exposure.[13] It is crucial to determine the optimal AZT concentration for your specific cell line and experimental goals by performing a dose-response curve.
Q4: Can the cytotoxic effects of AZT be reversed or mitigated in cell culture?
A4: Yes, several strategies have been shown to mitigate AZT-induced cytotoxicity in vitro. Co-treatment with certain growth factors, such as Interleukin-3 (IL-3) and basic fibroblast growth factor (bFGF), has been demonstrated to reduce the toxic effects of AZT on hematopoietic progenitor cells.[14] Additionally, the use of antioxidants can help to counteract the oxidative stress induced by mitochondrial dysfunction. In some cases, supplementing the culture medium with uridine (B1682114) has been suggested to alleviate symptoms of myopathy, which may be relevant for in vitro muscle cell models.
Q5: How can I accurately measure the intracellular concentration of this compound?
A5: Quantifying the intracellular levels of AZT-TP is challenging due to its low abundance and the presence of interfering endogenous nucleotides. The most reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] Ultrasensitive LC-MS/MS methods have been developed that can detect AZT-TP levels as low as 10 fmol per sample.[16][17] Key to a successful measurement is the efficient extraction of peripheral blood mononuclear cells (PBMCs) or other cell types to completely remove plasma and electrolytes, which can interfere with the assay.[16]
Troubleshooting Guides
Issue 1: High Levels of Cell Death in Control (Untreated) Groups
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Regularly check for microbial contamination. Use sterile techniques and periodically test for mycoplasma. |
| Poor Cell Health | Ensure cells are not passaged too many times. Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time. |
| Suboptimal Culture Conditions | Verify the correct media formulation, serum concentration, and incubator conditions (temperature, CO2, humidity). |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results with AZT Treatment
| Possible Cause | Troubleshooting Step |
| Inaccurate AZT Concentration | Prepare fresh AZT stock solutions and verify the concentration spectrophotometrically. Use serial dilutions to ensure accurate final concentrations. |
| Variability in Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well. Uneven cell distribution can be minimized by proper mixing of the cell suspension before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Fluctuations in Incubation Time | Adhere strictly to the planned incubation times for AZT exposure and subsequent assays. |
Issue 3: Difficulty in Detecting a Dose-Dependent Effect of AZT
| Possible Cause | Troubleshooting Step |
| AZT Concentration Range is Not Optimal | Perform a broad-range dose-response experiment to identify the cytotoxic range of AZT for your specific cell line. This may range from nanomolar to high micromolar concentrations. |
| Assay Incubation Time is Too Short or Too Long | Optimize the endpoint assay timing. Cytotoxic effects may take time to manifest. Consider time-course experiments. |
| Cell Line is Resistant to AZT | Some cell lines exhibit intrinsic or acquired resistance to AZT. Consider using a different, more sensitive cell line if appropriate for your research question. |
Quantitative Data Summary
Table 1: Cytotoxic Effects of AZT on Various Human Cell Lines
| Cell Line | AZT Concentration (µM) | Exposure Duration | Observed Effect | Reference |
| HepG2 (Hepatoma) | 2, 20, 100 | 3 weeks | 23.3%, 35.6%, and 80.6% decrease in viable cells, respectively. | [11] |
| THLE2 (Immortalized Liver) | 50, 500, 2500 | 2 weeks | Up-regulation of DNA repair genes; more resistant to apoptosis than HepG2. | [12] |
| CEM (T-lymphoblastoid) | 10, 25 | 6-12 days | At least 50% inhibition of cell growth. | [13] |
| H9c2 (Rat Myoblast) | 100 | 48 hours | Disruption of mitochondrial tubular network, increased ROS production. | [9] |
| MOLT-3 (Lymphoblastoid) | 10, 800 | 24 hours | 18.1% and 30.8% decrease in cell survival, respectively. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
AZT Treatment: Treat cells with a range of AZT concentrations for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently and incubate for an additional 4-18 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is based on standard procedures for using the JC-1 fluorescent probe.[3][15]
-
Cell Preparation: Seed and treat cells with AZT as described in the cell viability protocol. Include a positive control for mitochondrial depolarization (e.g., treatment with CCCP).
-
JC-1 Staining Solution: Prepare a 1-10 µM working solution of JC-1 in the appropriate cell culture medium. The optimal concentration should be determined empirically for the specific cell type.
-
Staining: Remove the treatment medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Aspirate the staining solution and wash the cells twice with a pre-warmed assay buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (excitation ~585 nm, emission ~590 nm).
-
Apoptotic/unhealthy cells (low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Protocol 3: Detection of Reactive Oxygen Species (ROS) with Dihydroethidium (B1670597) (DHE)
This protocol is a standard method for detecting intracellular superoxide.[1][19]
-
Cell Culture and Treatment: Culture and treat cells with AZT in a suitable format (e.g., 96-well plate).
-
DHE Working Solution: Prepare a 10 µM DHE working solution in pre-warmed DMEM or PBS immediately before use. Protect the solution from light.
-
Staining: Wash the cells once with PBS, then add the DHE working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DHE-containing medium and wash the cells three times with PBS.
-
Fluorescence Quantification: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~518 nm, emission ~605 nm) or visualize by fluorescence microscopy. An increase in fluorescence indicates an increase in ROS levels.
Visualizations
Caption: AZT is phosphorylated to AZT-TP, which inhibits mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction, oxidative stress, and apoptosis.
References
- 1. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROS production measurement by dihydroethidium (DHE) staining [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. AZT-induced mitochondrial toxicity: an epigenetic paradigm for dysregulation of gene expression through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The toxicity of azidothymidine (AZT) on human and animal cells in culture at concentrations used for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
Validation & Comparative
A Comparative Analysis of the Inhibitory Effects of AZT Triphosphate and Other Nucleoside Analogs on Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of zidovudine (B1683550) triphosphate (AZT-TP), the active form of the first approved antiretroviral drug, and other key nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to aid in research and development efforts targeting viral replication.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of several nucleoside analog triphosphates against reverse transcriptase have been quantified to determine their relative potencies. The inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key metric for comparison. A lower Kᵢ value indicates a more potent inhibitor.
The following table summarizes the Kᵢ values for the triphosphates of several NRTIs against LINE-1 reverse transcriptase, an enzyme with structural and functional similarities to HIV-1 reverse transcriptase. It is important to note that while these values provide a strong indication of relative potency, the absolute values may differ for HIV-1 RT.
| Nucleoside Analog Triphosphate | Kᵢ (nM) vs. LINE-1 RT[1] |
| Zidovudine triphosphate (AZT-TP) | 16.4 ± 4.21 |
| Stavudine triphosphate (d4TTP) | 0.73 ± 0.22 |
| Zalcitabine triphosphate (ddCTP) | 0.72 ± 0.16 |
| Lamivudine triphosphate (3TC-TP) | 12.9 ± 2.07 |
Mechanism of Action: Chain Termination
Nucleoside reverse transcriptase inhibitors are structural analogs of natural deoxynucleotides.[2] They are administered as prodrugs and are phosphorylated by host cellular kinases to their active triphosphate form.[2] This active form then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.
Once incorporated, these analogs act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond.[2] This premature termination of DNA synthesis effectively halts viral replication.
Caption: Mechanism of action of nucleoside reverse transcriptase inhibitors.
Experimental Protocols
The determination of the inhibitory potential of nucleoside analogs is crucial for drug development. Below are detailed methodologies for a common in vitro assay used to measure the inhibition of reverse transcriptase.
Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)
This protocol is adapted from methodologies described for determining the inhibitory constants (Kᵢ) of nucleoside analog triphosphates.
1. Reagents and Materials:
-
Purified recombinant HIV-1 reverse transcriptase (p66/p51 heterodimer)
-
Homopolymeric template-primer such as poly(rA)/oligo(dT)
-
Natural deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP or a fluorescently labeled analog
-
The nucleoside analog triphosphates to be tested (e.g., AZT-TP, 3TC-TP)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Assay Procedure:
-
Prepare a series of dilutions of the inhibitor (nucleoside analog triphosphate) in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of the template-primer, and a fixed concentration of the natural substrate (e.g., dTTP, including the radiolabeled tracer).
-
Add the inhibitor at various concentrations to different tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding a pre-determined amount of purified HIV-1 reverse transcriptase.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range of product formation.
-
Terminate the reaction by adding ice-cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of incorporated radiolabeled nucleotide.
3. Data Analysis:
-
Calculate the rate of reaction (product formation) for each inhibitor concentration.
-
Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration (I) in a Dixon plot, or use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition.
-
The Kᵢ value is determined from the intersection of the lines on the Dixon plot or from the non-linear regression analysis.
Caption: Experimental workflow for a reverse transcriptase inhibition assay.
References
Unveiling the Selectivity of AZT Triphosphate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of Azidothymidine triphosphate (AZT-TP) on viral reverse transcriptase versus human DNA polymerases. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to objectively evaluate the selectivity of this critical antiretroviral agent.
Executive Summary
Azidothymidine (AZT), the first approved drug for HIV treatment, owes its therapeutic efficacy to the selective action of its active metabolite, AZT triphosphate (AZT-TP). AZT-TP acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV.[1] Its selectivity is paramount, as inhibition of host cell DNA polymerases can lead to cellular toxicity. This guide presents a detailed analysis of the inhibitory potency of AZT-TP against HIV-1 RT and key human DNA polymerases (α, β, and γ), supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity of this compound
The selectivity of AZT-TP is quantitatively demonstrated by comparing its inhibition constants (Ki) and 50% inhibitory concentrations (IC50) across different polymerases. A lower Ki or IC50 value indicates a higher inhibitory potency.
| Enzyme Target | Inhibition Constant (Ki) / IC50 (µM) | Selectivity (Fold difference vs. HIV-1 RT) | Reference |
| HIV-1 Reverse Transcriptase (RNA-dependent) | 0.009 | - | [2] |
| HIV-1 Reverse Transcriptase (DNA-dependent) | 0.95 | - | [2] |
| Human DNA Polymerase α | 62.5 | ~6944x less sensitive | [2] |
| Human DNA Polymerase β | 150 | ~16667x less sensitive | [2] |
| Human DNA Polymerase γ | Efficient Inhibitor (Ki not specified in this study) | - | |
| HIV-1 Reverse Transcriptase | ~0.05 | - | |
| Human DNA Polymerase α | >200 | >4000x less sensitive | |
| Human DNA Polymerase β | 31 | ~620x less sensitive | |
| Wild-Type HIV-1 RT IC50 | ~0.1 | - |
Note: The selectivity is calculated based on the Ki value for RNA-dependent HIV-1 RT from the first reference. The data clearly illustrates that AZT-TP is significantly more potent against HIV-1 RT than against human DNA polymerases α and β. While human DNA polymerase γ is also inhibited by AZT-TP, which can contribute to some of the drug's side effects, the overall therapeutic window is maintained by the remarkable selectivity for the viral enzyme.
Mechanism of Action: Chain Termination
AZT is a nucleoside analog of thymidine. Upon entering a host cell, it is phosphorylated to its active triphosphate form, AZT-TP. HIV's reverse transcriptase, which is more error-prone and has a higher affinity for AZT-TP than human DNA polymerases, incorporates it into the growing viral DNA chain. The crucial difference between AZT-TP and the natural deoxythymidine triphosphate (dTTP) is the presence of an azido (B1232118) group (-N3) at the 3' position of the deoxyribose sugar instead of a hydroxyl group (-OH). This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the viral DNA chain.
Caption: Mechanism of AZT action.
Experimental Protocols
The determination of inhibition constants (Ki) and IC50 values for AZT-TP against viral reverse transcriptase and human DNA polymerases is crucial for validating its selectivity. Below are generalized protocols for these key experiments.
Reverse Transcriptase Inhibition Assay (Non-Radioactive Method)
This protocol outlines a common colorimetric method for assessing RT inhibition.
-
Objective: To determine the concentration of AZT-TP that inhibits 50% of the HIV-1 RT activity (IC50).
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
Biotin-labeled dUTP and Digoxigenin-labeled dUTP
-
This compound (AZT-TP)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and the dNTP mix including biotin- and digoxigenin-labeled dUTP.
-
Inhibitor Preparation: Prepare serial dilutions of AZT-TP.
-
Enzyme Reaction: In the wells of a microplate, add the reaction mixture, varying concentrations of AZT-TP, and a fixed amount of HIV-1 RT. Include control wells with no inhibitor and no enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Detection: Wash the plate to remove unbound components. Add the anti-digoxigenin-HRP conjugate and incubate.
-
Signal Generation: After another wash step, add the HRP substrate and incubate until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the AZT-TP concentration and fit the data to a dose-response curve to determine the IC50 value.
-
DNA Polymerase Inhibition Assay
This protocol describes a general method for determining the Ki of AZT-TP against human DNA polymerases.
-
Objective: To determine the inhibition constant (Ki) of AZT-TP for human DNA polymerases α, β, and γ.
-
Materials:
-
Purified human DNA polymerase α, β, or γ
-
Activated calf thymus DNA (as template-primer)
-
Radiolabeled dNTP (e.g., [³H]dTTP) and unlabeled dNTPs
-
This compound (AZT-TP)
-
Reaction buffer specific for each polymerase
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Reaction Mixtures: Prepare reaction mixtures containing the appropriate buffer, activated DNA, a fixed concentration of [³H]dTTP, and varying concentrations of unlabeled dTTP (for Km determination) or varying concentrations of AZT-TP at a fixed dTTP concentration (for Ki determination).
-
Enzyme Reaction: Initiate the reaction by adding the specific DNA polymerase to the reaction mixtures.
-
Incubation: Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
For Km determination, plot the reaction velocity against the dTTP concentration and fit the data to the Michaelis-Menten equation.
-
For Ki determination, plot the reaction velocity against the AZT-TP concentration. As AZT-TP is a competitive inhibitor with respect to dTTP, the Ki can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the substrate (dTTP) and Km is the Michaelis constant for the substrate.
-
-
Logical Workflow for Selectivity Validation
The process of validating the selectivity of an antiviral compound like AZT-TP follows a logical progression from initial screening to detailed kinetic analysis.
Caption: Workflow for validating inhibitor selectivity.
Conclusion
The experimental data robustly supports the high selectivity of this compound for HIV-1 reverse transcriptase over human DNA polymerases α and β. This selectivity is the cornerstone of its therapeutic utility in the treatment of HIV infection. While inhibition of human DNA polymerase γ is a known factor in AZT-related toxicity, the significant difference in inhibitory potency allows for a therapeutic window. The methodologies outlined in this guide provide a framework for the continued evaluation of novel nucleoside reverse transcriptase inhibitors, a critical endeavor in the ongoing fight against viral diseases.
References
- 1. molecular biology - Why AZT is selective towards HIV and doesn't impair human DNA replication? - Biology Stack Exchange [biology.stackexchange.com]
- 2. Selective action of 4'-azidothymidine triphosphate on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
AZT Triphosphate: A Comparative Analysis of its Efficacy Against Diverse HIV Strains
For Immediate Publication
This guide provides a comprehensive comparative analysis of the efficacy of zidovudine (B1683550) triphosphate (AZT-TP), the active metabolite of the antiretroviral drug zidovudine (AZT), against various strains of the Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying mechanisms of action and resistance.
Executive Summary
Zidovudine, the first approved antiretroviral agent, remains a critical tool in the management of HIV infection. Its efficacy, however, varies significantly across different viral strains due to the high mutation rate of the HIV reverse transcriptase (RT), the primary target of AZT-TP. This guide synthesizes data from multiple studies to present a clear comparison of AZT-TP's potency against wild-type HIV-1, various HIV-1 subtypes, AZT-resistant strains, and HIV-2. Understanding these differences is paramount for optimizing therapeutic strategies and guiding the development of next-generation antiretroviral drugs.
Data Presentation: Efficacy of AZT Triphosphate Against HIV Strains
The following tables summarize the in vitro efficacy of AZT and its triphosphate form against a range of HIV strains. The 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and inhibition constant (Ki) are presented to provide a multi-faceted view of the compound's potency.
Table 1: In Vitro Efficacy of Zidovudine (AZT) Against HIV-1 and HIV-2
| HIV Strain | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| HIV-1 (Wild-Type) | p24 Antigen | MT-4 | EC50 | 0.006 µM | [1] |
| HIV-1 (Wild-Type HXB2) | Viral Resistance Assay | - | IC50 | 0.012 µM | [2] |
| HIV-1 (AZT-Resistant) | Viral Replication | H9 Cells | IC50 | > 1.0 µM | [3] |
| HIV-1 (Clinical Isolate) | Viral Replication | PBMCs | IC50 | 3.0 µM | [3] |
| HIV-1 NL4-3 (Wild-Type) | Indicator Cell Assay | MAGIC-5A | EC50 | ~0.01 µM | [4] |
| HIV-2 ROD (Wild-Type) | Indicator Cell Assay | MAGIC-5A | EC50 | ~0.01 µM | [4] |
| HIV-2 (Wild-Type) | Viral Replication | - | - | ~200-fold less sensitive than HIV-1 | [5] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound (AZT-TP)
| HIV-1 RT Mutant | Efficacy Metric | Value | Fold Resistance (Compared to Wild-Type) | Reference |
| Wild-Type | Ki/Km | - | 1 | [2] |
| M41L/D67N/K70R/T215Y | Ki/Km (in presence of ATP) | - | 10.3 | [2] |
| K65R | Ki/Km | - | 4.3 | [6] |
| Thymidine (B127349) Analogue Mutations (TAMs) | - | - | Increased AZT excision | [6] |
| K65R + TAMs | - | - | Reversal of AZT resistance | [6] |
Experimental Protocols
The determination of AZT-TP's efficacy relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay quantifies the ability of AZT-TP to inhibit the enzymatic activity of HIV-1 RT.
Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand by recombinant HIV-1 RT using a template-primer complex. The reduction in incorporation in the presence of the inhibitor (AZT-TP) is used to determine the IC50 value.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (and other test compounds)
-
96-well microtiter plates
-
Reaction Buffer (containing template/primer, e.g., poly(A)/oligo(dT), and dNTPs, including a labeled dNTP such as [³H]-dTTP or a fluorescently labeled analog)
-
Lysis Buffer
-
Washing Buffer
-
Scintillation fluid or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of AZT-TP in an appropriate buffer.
-
Reaction Setup: In each well of the microtiter plate, add the reaction buffer, the diluted AZT-TP or control, and the recombinant HIV-1 RT.
-
Enzymatic Reaction: Initiate the reverse transcription reaction by adding the dNTP mix. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
For radioactive assays, transfer the reaction mixture to a filter membrane to capture the newly synthesized DNA. Wash the membrane to remove unincorporated labeled dNTPs. Measure the radioactivity using a scintillation counter.
-
For non-radioactive assays, a colorimetric or fluorometric detection system is used, often involving biotinylated dNTPs and streptavidin-enzyme conjugates.[1]
-
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of AZT-TP compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
p24 Antigen Capture ELISA
This cell-based assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.
Principle: The assay uses a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the p24 antigen. A capture antibody specific for p24 is coated onto the wells of a microplate. The sample containing the p24 antigen is added, followed by a detector antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p24 antigen present.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM)
-
HIV-1 viral stock
-
AZT (and other test compounds)
-
96-well cell culture plates
-
p24 Antigen Capture ELISA kit (containing p24 antibody-coated plates, detector antibody, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of AZT to the wells.
-
Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates in a CO₂ incubator at 37°C for a period that allows for viral replication (e.g., 4-7 days).[1][7]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: a. Add the collected supernatants to the wells of the p24 capture ELISA plate. b. Incubate to allow the p24 antigen to bind to the capture antibody. c. Wash the wells to remove unbound materials. d. Add the HRP-conjugated detector antibody and incubate. e. Wash the wells again. f. Add the substrate and incubate to allow for color development. g. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance of each well using a microplate reader. The concentration of p24 in each sample is determined from a standard curve generated using known concentrations of recombinant p24 antigen. The EC50 value is calculated by plotting the percentage of inhibition of p24 production against the logarithm of the drug concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for determining its efficacy.
Caption: Mechanism of action of AZT and the ATP-mediated excision resistance pathway.
Caption: Experimental workflow for determining the anti-HIV efficacy of AZT.
Discussion
The data presented highlight several key aspects of this compound's efficacy. While highly potent against wild-type HIV-1, its effectiveness is significantly reduced against strains harboring specific resistance mutations, particularly the thymidine analogue mutations (TAMs).[2][6] The primary mechanism of high-level resistance involves the ATP-mediated excision of the incorporated AZT monophosphate from the terminated DNA chain, a process enhanced by mutations in the reverse transcriptase.[8][9]
Interestingly, studies comparing the susceptibility of HIV-1 and HIV-2 to zidovudine have shown comparable sensitivities in some in vitro assays.[1][4][10] However, other reports suggest that HIV-2 may be inherently less sensitive to AZT.[5] This discrepancy may be due to differences in experimental systems and the specific viral strains used. The development of resistance in HIV-2 also appears to follow a different pathway, often involving the Q151M mutation which affects AZT-TP incorporation rather than excision.[11][12]
The K65R mutation, which can be selected by other nucleoside reverse transcriptase inhibitors, has a complex interaction with TAMs. When present with TAMs, the K65R mutation can paradoxically resensitize the virus to AZT by reducing the efficiency of the excision mechanism.[6]
Conclusion
This comparative analysis underscores the dynamic interplay between this compound and the evolving landscape of HIV strains. While the emergence of resistance is a significant challenge, a thorough understanding of the underlying mechanisms and the continued use of robust in vitro assays are essential for the effective clinical management of HIV and the development of novel antiretroviral therapies. The data and protocols presented in this guide serve as a valuable resource for the scientific community in this ongoing effort.
References
- 1. Human Immunodeficiency Virus Types 1 and 2 Exhibit Comparable Sensitivities to Zidovudine and Other Nucleoside Analog Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between Viral Resistance to Zidovudine and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural resistance of human immunodeficiency virus type 2 to zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The K65R reverse transcriptase mutation in HIV-1 reverses the excision phenotype of zidovudine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of HIV-1 resistance to AZT by excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
The Dichotomy of Zidovudine Efficacy: Correlating In Vitro Inhibition with In Vivo Viral Suppression
A detailed comparison of the in vitro inhibitory activity of zidovudine (B1683550) triphosphate (AZT-TP) against HIV reverse transcriptase and its in vivo clinical efficacy, supported by experimental data and protocols.
Zidovudine (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection, has long been a cornerstone of antiretroviral therapy. Its efficacy hinges on its intracellular conversion to the active moiety, zidovudine triphosphate (AZT-TP), which acts as a competitive inhibitor of HIV reverse transcriptase and a DNA chain terminator.[1] While in vitro assays consistently demonstrate the potent inhibitory capacity of AZT-TP, the translation of this activity to in vivo clinical response is a complex interplay of pharmacokinetics, viral dynamics, and the emergence of drug resistance. This guide provides a comparative analysis of the in vitro and in vivo efficacy of AZT-TP, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The correlation between the concentration of AZT-TP required to inhibit HIV replication in a laboratory setting (in vitro) and the observed clinical outcomes in patients (in vivo) is not always direct. The following tables summarize key quantitative parameters from various studies. It is important to note that a direct comparison is challenging as these parameters are often not measured within the same study.
Table 1: In Vitro Efficacy of Zidovudine (AZT) and its Triphosphate (AZT-TP)
| Parameter | Value | Virus Strain/Enzyme | Cell Type/Assay Condition | Reference |
| IC50 of AZT | 0.01 - 4.87 µM | HIV-1 isolates from patients | Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
| IC50 of AZT-TP | >100 µM | Mitochondrial DNA polymerase γ | Isolated rat heart | [3] |
| Ki of AZT-TP mimic | 9.5 nM | HIV-1 Reverse Transcriptase | Fluorometric assay with poly(A) template | [4] |
IC50 (Median Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Table 2: In Vivo Pharmacokinetics and Efficacy of Zidovudine (AZT)
| Parameter | Value | Patient Population | Study Details | Reference |
| Intracellular AZT-TP (Cmax) | Not explicitly stated, but peaked at 1.583 h post-dose | Healthy Chinese male subjects | Single 600 mg oral dose | |
| Plasma Viral Load (Baseline) | 53,818 copies/mL (mean) | HIV-infected pregnant women | Antiretroviral naive | [5] |
| Plasma Viral Load (Post-treatment) | 2,616 copies/mL (mean) | HIV-infected pregnant women | After treatment with AZT/3TC | [5] |
| Intracellular HIV-1 RNA (Pre-ART) | 959 reads/10^7 reads (median) | Treatment-naive HIV-1/HCV co-infected patients | Activated CD4+ T cells | [6][7] |
| Intracellular HIV-1 RNA (Post-ART) | 72 reads/10^7 reads (median) | Patients on ART for ≥12 weeks | Activated CD4+ T cells | [6][7] |
Cmax: Maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. ART: Antiretroviral Therapy
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in AZT efficacy, the following diagrams are provided.
The above diagram illustrates the intracellular activation of AZT to its active triphosphate form, which then inhibits the HIV reverse transcriptase, a crucial enzyme for viral replication.
This diagram outlines the experimental workflow required to establish a correlation between the in vitro efficacy of AZT-TP and its in vivo effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay is designed to determine the concentration of an inhibitor (e.g., AZT-TP) required to reduce the activity of HIV-1 reverse transcriptase by 50% (IC50).
-
Enzyme and Template/Primer Preparation : Recombinant HIV-1 reverse transcriptase is purified. A synthetic template-primer, such as poly(rA)-oligo(dT), is used to mimic the viral RNA and the initial DNA strand.
-
Reaction Mixture : The assay is typically performed in a microtiter plate. Each well contains the reverse transcriptase enzyme, the template-primer, a mixture of deoxyribonucleoside triphosphates (dNTPs, including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of the inhibitor (AZT-TP).
-
Incubation : The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis : The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done using techniques like scintillation counting for radiolabeled dNTPs or fluorescence detection.
-
IC50 Determination : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]
Measurement of Intracellular AZT-Triphosphate in PBMCs
Quantifying the active form of AZT within patient cells is critical for understanding its in vivo activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[9][10][11][12][13]
-
Sample Collection and PBMC Isolation : Whole blood is collected from patients receiving AZT therapy. Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis and Extraction : The isolated PBMCs are counted, and a known number of cells are lysed to release the intracellular contents. The analytes, including AZT and its phosphorylated metabolites, are then extracted, often using a protein precipitation method with a cold organic solvent like methanol (B129727) or acetonitrile.
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography system. The different compounds in the mixture are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Mass Spectrometric Detection : The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. Specific precursor and product ion transitions for AZT-TP are monitored to ensure accurate and specific quantification.
-
Quantification : The concentration of AZT-TP in the sample is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve generated from standards of known concentrations.
Quantification of Plasma HIV-1 RNA (Viral Load)
Measuring the amount of HIV-1 RNA in a patient's plasma is a standard method for assessing the in vivo efficacy of antiretroviral drugs.
-
Plasma Separation : Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma from the blood cells.
-
Viral RNA Extraction : RNA is extracted from the plasma sample using commercially available kits that typically involve viral lysis and purification of the RNA.
-
Reverse Transcription and Real-Time PCR (RT-qPCR) : The extracted viral RNA is first converted into complementary DNA (cDNA) by the enzyme reverse transcriptase. The cDNA is then amplified using real-time polymerase chain reaction (PCR). The PCR reaction includes primers and a probe that are specific to a conserved region of the HIV-1 genome. The probe is labeled with a fluorescent reporter, and the accumulation of fluorescence is monitored in real-time as the DNA is amplified.
-
Quantification : The amount of viral RNA in the original plasma sample is quantified by comparing the amplification cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle, or Cq) to a standard curve generated from samples with known concentrations of HIV-1 RNA. The results are typically reported as copies of HIV-1 RNA per milliliter of plasma.[14][15]
Discussion and Conclusion
The data presented highlight a significant disconnect between the high in vitro potency of AZT-TP and the complexities of its in vivo efficacy. While AZT-TP is a powerful inhibitor of HIV reverse transcriptase in enzymatic assays, its clinical effectiveness is influenced by several factors:
-
Intracellular Phosphorylation : The conversion of AZT to its active triphosphate form is a critical and potentially rate-limiting step. The efficiency of this process can vary between individuals and cell types.
-
Drug Resistance : Prolonged exposure to AZT can lead to the selection of HIV-1 strains with mutations in the reverse transcriptase enzyme, reducing the drug's susceptibility. Studies have shown a correlation between the development of in vitro resistance (increased IC50) and poor clinical outcomes.[16][17]
-
Pharmacokinetics : The concentration of AZT-TP achieved and maintained within target cells is crucial for its antiviral effect. Suboptimal intracellular concentrations may not be sufficient to effectively inhibit viral replication.
-
Cellular Environment : The in vitro assays are conducted in highly controlled environments that may not fully replicate the complex intracellular milieu, where AZT-TP must compete with natural nucleotides for binding to the reverse transcriptase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pilot study to evaluate the safety and feasibility of the administration of AZT/3TC fixed dose combination to HIV infected pregnant women and their infants in Rio de Janeiro, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular HIV-1 RNA and CD4+ T cell Activation in Patients Starting Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular HIV-1 RNA and CD4+ T-cell activation in patients starting antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tig.org.za [tig.org.za]
- 9. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. aphl.org [aphl.org]
- 15. Quantitative HIV-1 RNA as a marker of clinical stability and survival in a cohort of 302 patients with a mean CD4 cell count of 300 x 10(6)/l - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HIV-1 sensitivity to zidovudine and clinical outcome in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of AZT Triphosphate Binding Kinetics to Wild-Type and Mutant HIV-1 Reverse Transcriptase
For Immediate Release
This guide provides a detailed comparison of the binding kinetics of zidovudine (B1683550) triphosphate (AZT-TP), the active form of the antiretroviral drug zidovudine (AZT), to wild-type Human Immunodeficiency Virus Type 1 reverse transcriptase (HIV-1 RT) and a clinically significant AZT-resistant mutant. This information is crucial for researchers and drug development professionals working on novel antiretroviral therapies and strategies to overcome drug resistance.
Executive Summary
Resistance to AZT in HIV-1 is primarily associated with specific mutations in the viral reverse transcriptase enzyme. These mutations alter the binding affinity and incorporation rate of AZT-TP, thereby reducing the drug's efficacy. This guide presents a quantitative comparison of the key kinetic parameters—the equilibrium dissociation constant (Kd) and the rate of polymerization (kpol)—for both wild-type and a common AZT-resistant mutant RT (D67N, K70R, T215Y, K219Q). The data reveals that the mutant enzyme exhibits a decreased affinity for AZT-TP and a reduced rate of its incorporation, providing a biochemical basis for the observed drug resistance.
Data Presentation: Binding Kinetics of AZT-TP
The following table summarizes the pre-steady-state kinetic parameters for the incorporation of AZT-TP by both wild-type and a well-characterized AZT-resistant mutant HIV-1 reverse transcriptase. The data for the wild-type enzyme is derived from studies on DNA-dependent DNA polymerization, while the data for the mutant enzyme is presented as a fold change relative to the wild-type, as observed in RNA-dependent DNA polymerization studies.
| Enzyme | Nucleotide | Kd (µM) | kpol (s-1) | Selectivity (kpol/Kd) (µM-1s-1) |
| Wild-Type HIV-1 RT | AZTTP | 5.2 ± 1.0[1] | 33 ± 3[1] | 6.3 |
| AZT-Resistant Mutant HIV-1 RT (D67N/K70R/T215Y/K219Q) | AZTTP | ~13 (2.5-fold decrease in affinity vs. WT)[2] | ~22 (1.5-fold decrease vs. WT)[2] | ~1.7 (4-fold decrease vs. WT)[2] |
Note: The values for the AZT-Resistant Mutant RT are estimated based on the reported fold changes relative to the wild-type enzyme. The kinetic parameters can be influenced by experimental conditions such as the template used (RNA vs. DNA) and Mg2+ concentration.
Mechanism of Action and Resistance
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form, AZT-TP. AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV-1 RT. Upon incorporation into the growing viral DNA chain, AZT-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.
Mutations in the reverse transcriptase enzyme can confer resistance to AZT by two main mechanisms:
-
Decreased Incorporation: Mutations can alter the enzyme's active site, reducing its affinity for AZT-TP and/or slowing the rate of its incorporation. This is reflected in the increased Kd and decreased kpol values observed for the mutant enzyme.
-
Increased Excision: Some mutations enhance the enzyme's ability to remove the incorporated AZT monophosphate from the terminated DNA chain, a process known as pyrophosphorolysis. This allows DNA synthesis to resume.
The following diagram illustrates the activation of AZT and its mechanism of action.
References
- 1. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase: implication of RNA directed DNA polymerization in the mechanism of AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Assays for Measuring Intracellular Zidovudine (AZT) Triphosphate Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of intracellular zidovudine (B1683550) triphosphate (AZT-TP), the active anabolite of the antiretroviral drug zidovudine. Accurate measurement of intracellular AZT-TP is crucial for understanding its pharmacokinetics, pharmacodynamics, and therapeutic efficacy. This document outlines the performance characteristics and experimental protocols of commonly employed assays, enabling researchers to select the most appropriate method for their specific needs.
Introduction to AZT and its Active Metabolite
Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. As a prodrug, AZT must be anabolically phosphorylated within the host cell to its active triphosphate form, AZT-TP.[1] This process is mediated by cellular kinases.[1] AZT-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the viral DNA, thus preventing viral replication.[1] Given that the intracellular concentration of AZT-TP directly relates to its antiviral activity, robust and validated assays are essential for clinical and research applications.
Comparison of Analytical Methods
Several analytical techniques have been developed and validated for the quantification of intracellular AZT-TP. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (EIA), and combined High-Performance Liquid Chromatography-Radioimmunoassay (HPLC-RIA). A summary of their key performance characteristics is presented below.
Quantitative Performance Data
| Method | Analyte(s) | Sample Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Precision (%CV) | Accuracy (%) | Reference(s) |
| LC-MS/MS | AZT-TP | Peripheral Blood Mononuclear Cells (PBMCs) | 9.3 fmol/10^6 cells (LOQ) | < 15% | - | [2] |
| AZT-TP | PBMCs | 4.0 fmol/10^6 cells (LOD) | - | - | [3] | |
| AZT-MP, AZT-DP, AZT-TP | PBMCs | 6, 10, 10 fmol/sample (LLOQ) | < 15% | 89-115% | ||
| AZT-MP, AZT-TP | PBMCs | 300, 150 fmol/sample (LLOQ) | < 15% (17% at LLOQ) | < 10% | ||
| ZDV-TP, 3TC-TP, CBV-TP | PBMCs | 4-375 fmol/10^6 cells | - | - | ||
| Immunoassay (EIA) | AZT-TP | PBMCs | - | Too low for precise determination | - | |
| HPLC-RIA | ZDV, ZDV-MP, ZDV-DP, ZDV-TP | PBMCs | - | - | - |
Note: "fmol/sample" and "fmol/10^6 cells" are reported as found in the source literature. Conversion depends on the number of cells per sample.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in AZT's mechanism of action and its quantification, the following diagrams are provided.
Caption: Intracellular phosphorylation pathway of zidovudine (AZT).
Caption: General experimental workflow for intracellular metabolite analysis.
Experimental Protocols
The following sections provide detailed methodologies for the key assays discussed. These protocols are synthesized from multiple sources to provide a comprehensive overview.
LC-MS/MS Method for Intracellular AZT-TP
This method offers high sensitivity and specificity for the direct measurement of AZT-TP.
a. Materials and Reagents:
-
Zidovudine (AZT) and its phosphorylated forms (AZT-MP, AZT-DP, AZT-TP) standards
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-AZT-TP)
-
Methanol (B129727), Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate
-
Perchloric acid
-
Solid-phase extraction (SPE) cartridges (e.g., anion exchange)
-
Peripheral Blood Mononuclear Cells (PBMCs)
b. Sample Preparation:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Lysis and Extraction: Resuspend a known number of cells (e.g., 10 x 10⁶) in ice-cold 70% methanol or perchloric acid to precipitate proteins and extract intracellular metabolites.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.
c. Solid-Phase Extraction (SPE) - Anion Exchange:
-
Cartridge Conditioning: Condition the anion exchange SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the triphosphate fraction using a high-salt buffer.
d. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the eluted sample onto a reverse-phase or ion-pair HPLC column to separate AZT-TP from other components. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for AZT-TP and the internal standard are monitored for quantification.
e. Data Analysis:
-
Construct a calibration curve using known concentrations of AZT-TP standards.
-
Determine the concentration of AZT-TP in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Normalize the concentration to the number of cells used in the extraction (e.g., fmol/10⁶ cells).
Immunoaffinity Extraction followed by LC-MS/MS
This method enhances the specificity of LC-MS/MS by incorporating an antibody-based extraction step.
a. Materials and Reagents:
-
Anti-AZT-TP antibody
-
Immunoaffinity columns or magnetic beads coupled with the antibody
-
All reagents listed for the LC-MS/MS method
b. Immunoaffinity Extraction:
-
Sample Preparation: Prepare the cell lysate as described in the LC-MS/MS protocol.
-
Incubation: Incubate the cell lysate with the anti-AZT-TP antibody-coupled support to allow for specific binding.
-
Washing: Wash the support extensively to remove non-specifically bound components.
-
Elution: Elute the bound AZT-TP using an appropriate elution buffer (e.g., low pH or high salt concentration).
c. LC-MS/MS Analysis:
-
Proceed with the LC-MS/MS analysis of the eluate as described in the previous protocol. This off-line combination of immunoaffinity extraction with LC/MS/MS has been shown to provide high specificity and sensitivity.
Enzymatic Assay (Reverse Transcriptase Inhibition Assay)
This method relies on the functional activity of AZT-TP as an inhibitor of HIV reverse transcriptase.
a. Materials and Reagents:
-
Recombinant HIV-1 reverse transcriptase (RT)
-
Synthetic template-primer (e.g., poly(rA)-oligo(dT))
-
Radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dTTP)
-
Unlabeled deoxynucleoside triphosphates (dATP, dCTP, dGTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
b. Assay Procedure:
-
Sample Preparation: Prepare cell extracts as previously described.
-
Reaction Mixture: Prepare a reaction mixture containing the RT enzyme, template-primer, and all dNTPs except for the radiolabeled one.
-
Inhibition Reaction: Add a known amount of the cell extract or AZT-TP standard to the reaction mixture and incubate to allow for the inhibition of the RT enzyme.
-
Incorporation Reaction: Initiate the DNA synthesis by adding the radiolabeled dNTP and incubate for a specific time.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filtration: Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
c. Data Analysis:
-
Generate a standard curve by plotting the percentage of inhibition of RT activity versus known concentrations of AZT-TP.
-
Determine the concentration of AZT-TP in the cell extracts by comparing their inhibitory effect to the standard curve.
Conclusion
The choice of assay for measuring intracellular AZT-TP depends on the specific requirements of the study. LC-MS/MS methods offer the highest sensitivity and specificity and are considered the gold standard for quantitative analysis. The addition of an immunoaffinity extraction step can further enhance specificity. Enzymatic assays provide a functional measure of AZT-TP's inhibitory activity but may be less precise and more labor-intensive. While immunoassays have been explored, they have generally shown insufficient precision for accurate quantification of AZT-TP in clinical samples. Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, and cost when selecting the most appropriate method for their research or drug development program.
References
- 1. Development of a direct assay for measuring intracellular AZT triphosphate in humans peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of AZT Triphosphate with Newer Reverse Transcriptase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pioneering reverse transcriptase inhibitor, AZT triphosphate (AZT-TP), with the active triphosphate forms of newer nucleoside reverse transcriptase inhibitors (NRTIs). This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to aid in research and development.
The advent of Zidovudine (AZT), the first approved antiretroviral drug, marked a turning point in the fight against HIV/AIDS.[1] Its active form, this compound, effectively inhibits the HIV-1 reverse transcriptase (RT), an enzyme crucial for the viral replication cycle.[1] NRTIs, including AZT, are prodrugs that undergo intracellular phosphorylation to their active triphosphate forms.[2] These active metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain.[2] Upon incorporation, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[2]
Over the years, newer NRTIs have been developed with the aim of improving efficacy, safety, and resistance profiles. This guide focuses on the biochemical potency of the active triphosphate forms of several key NRTIs in comparison to AZT-TP.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) of AZT-TP and the active forms of newer NRTIs against wild-type HIV-1 Reverse Transcriptase. These values are critical indicators of the intrinsic inhibitory activity of the compounds. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Natural dNTP Competitor |
| AZT-TP (Zidovudine triphosphate) | Wild-Type HIV-1 RT | ~4 | ~10-100 | dTTP |
| Tenofovir-DP (Tenofovir diphosphate) | Wild-Type HIV-1 RT | ~280 | ~300-600 | dATP |
| Emtricitabine-TP (FTC-TP) | Wild-Type HIV-1 RT | ~14 | ~10-100 | dCTP |
| Lamivudine-TP (3TC-TP) | Wild-Type HIV-1 RT | ~20 | ~20-150 | dCTP |
| Abacavir-TP (Carbovir-TP) | Wild-Type HIV-1 RT | ~230 | ~100-1000 | dGTP |
Note: The Ki and IC50 values are approximate and can vary depending on the specific assay conditions, such as template/primer, substrate concentrations, and enzyme source. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
A detailed understanding of the methodologies used to assess the inhibitory potential of these compounds is crucial for interpreting the data and for designing new experiments.
Detailed Methodology for HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive, colorimetric ELISA-based assay for determining the inhibitory activity of compounds against HIV-1 RT.
1. Principle:
This assay measures the incorporation of digoxigenin (B1670575) (DIG)- and biotin-labeled dUTPs into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotin-labeled DNA is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The resulting color intensity is inversely proportional to the RT inhibition.[3]
2. Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Test compounds (e.g., AZT-TP, newer NRTI-TPs) dissolved in an appropriate solvent (e.g., DMSO)
-
Streptavidin-coated 96-well microplates
-
Reaction Buffer: Tris-HCl buffer (pH 7.8) containing KCl, MgCl2, DTT, and a non-ionic detergent.
-
Template/Primer: Poly(A) template annealed to an oligo(dT) primer.
-
dNTP Mix: A solution containing dATP, dCTP, dGTP, and a mixture of dTTP and biotin-dUTP, and DIG-dUTP.
-
Lysis Buffer
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Peroxidase Substrate (e.g., ABTS - 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Reaction Setup:
-
Add 20 µL of the diluted test compound or control (buffer with solvent) to the wells of a standard microplate.
-
Add 20 µL of the reaction mixture containing the template/primer and dNTP mix to each well.
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT enzyme solution.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.[3]
-
Capture of Synthesized DNA: Transfer 40 µL of the reaction mixture from each well to a corresponding well of a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind.[3]
-
Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of wash buffer.
-
Antibody Incubation: Add 100 µL of the diluted Anti-DIG-POD solution to each well and incubate at 37°C for 1 hour.[3]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 100 µL of the ABTS substrate solution to each well and incubate at room temperature for 15-30 minutes, or until sufficient color development.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathway and Mechanism of Action
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are administered as prodrugs and must be phosphorylated by host cellular kinases to their active triphosphate forms. These active forms then compete with natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of HIV-1 Reverse Transcriptase. Incorporation of the NRTI-triphosphate into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond with the next incoming dNTP.[2]
Caption: Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors.
Experimental Workflow
The workflow for determining the IC50 of a reverse transcriptase inhibitor involves a series of sequential steps, from the preparation of reagents to the final data analysis.
Caption: Experimental Workflow for HIV-1 RT Inhibition Assay.
References
Studies confirming the chain termination mechanism of AZT triphosphate
A comparative guide to the foundational studies confirming the chain termination mechanism of AZT triphosphate, a cornerstone of antiretroviral therapy.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental evidence that established azidothymidine (AZT) as a potent inhibitor of HIV reverse transcriptase. We delve into the biochemical data, compare its efficacy with other nucleoside reverse transcriptase inhibitors (NRTIs), and detail the experimental protocols that paved the way for modern HIV treatment.
Zidovudine, commonly known as AZT, was the first drug approved for the treatment of HIV infection. Its efficacy lies in its ability to halt the replication of the virus by targeting a crucial enzyme: reverse transcriptase (RT). HIV, a retrovirus, uses this enzyme to convert its RNA genome into DNA, which is then integrated into the host cell's genome. AZT, a synthetic analog of the natural nucleoside thymidine (B127349), disrupts this process through a mechanism known as chain termination.[1][2]
Once inside a host cell, AZT is converted into its active form, this compound (AZT-TP), by cellular kinases.[2] This activated form then competes with the natural thymidine triphosphate for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[3] The key to AZT's inhibitory action lies in its chemical structure: the 3'-hydroxyl group of the deoxyribose sugar is replaced by an azido (B1232118) group (-N3).[4] This modification is critical because the 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next in a DNA chain.[2] When HIV reverse transcriptase incorporates AZT-TP into the viral DNA, the absence of this 3'-hydroxyl group makes it impossible to add the next nucleotide, effectively terminating the elongation of the DNA chain.[4][5] This incomplete viral DNA cannot be integrated into the host genome, thus preventing the virus from replicating.[4]
The Decisive Evidence: Kinetic Studies of AZT-TP
The chain termination mechanism of AZT-TP has been rigorously confirmed through detailed biochemical and kinetic studies. These experiments have not only elucidated the precise molecular interactions but also quantified the efficiency with which AZT-TP inhibits HIV reverse transcriptase compared to natural substrates and other NRTIs.
Pre-steady-state kinetic analysis has been a pivotal technique in understanding the mechanism of action of AZT-TP.[1][6] This method allows for the direct measurement of the individual steps of the enzymatic reaction, including the binding of the nucleotide triphosphate to the enzyme-DNA complex and the rate of its incorporation into the DNA chain.
Studies have shown that AZT-TP is a potent competitive inhibitor of HIV reverse transcriptase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[6] The binding affinity (Kd) and the maximum rate of incorporation (kpol) of AZT-TP have been determined and compared with those of dTTP and other NRTI triphosphates, such as stavudine (B1682478) triphosphate (d4TTP).
Comparative Kinetic Parameters of Reverse Transcriptase Inhibitors
The following table summarizes key kinetic parameters for the incorporation of dTTP, AZT-TP, and d4TTP by HIV-1 reverse transcriptase. These values, obtained through pre-steady-state kinetic analysis, provide a quantitative comparison of their performance as substrates for the viral enzyme. The catalytic efficiency is represented by the kpol/Kd ratio.
| Nucleotide | Mg2+ Conc. (mM) | Kd (μM) | kpol (s-1) | kpol/Kd (μM-1s-1) | Fold Decline in Efficiency vs dTTP |
| dTTP | 6 | 4.8 ± 0.9 | 330 ± 20 | 68.8 | - |
| 0.5 | 5.9 ± 1.1 | 210 ± 20 | 35.6 | - | |
| AZTTP | 6 | 7.1 ± 1.3 | 320 ± 20 | 45.1 | 1.5 |
| 0.5 | 8.2 ± 1.4 | 35 ± 2 | 4.3 | 8.3 | |
| d4TTP | 6 | 12 ± 3 | 250 ± 20 | 20.8 | 3.3 |
| 0.5 | 15 ± 4 | 45 ± 4 | 3.0 | 11.9 |
Data compiled from pre-steady-state kinetic analyses.[4][6]
These data reveal that at higher, non-physiological magnesium concentrations (6 mM), AZT-TP is incorporated with an efficiency only slightly lower than the natural substrate dTTP. However, at lower, more physiological magnesium concentrations (0.5 mM), the efficiency of AZT-TP incorporation is significantly reduced.[4][6] This highlights the importance of experimental conditions in evaluating the potency of these inhibitors.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the chain termination mechanism and a typical experimental workflow for its investigation.
Figure 1. Mechanism of AZT-mediated DNA chain termination.
Figure 2. Experimental workflow for pre-steady-state kinetic analysis.
Detailed Experimental Protocols
The confirmation of AZT's chain termination mechanism relies on precise and reproducible experimental procedures. Below are detailed protocols for key experiments.
Reverse Transcriptase Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of reverse transcriptase by 50% (IC50).
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Varying concentrations of AZT-TP
-
Reaction buffer (e.g., Tris-HCl, pH 8.3, with MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Aliquot the reaction mixture into tubes.
-
Add varying concentrations of AZT-TP to the respective tubes. A control tube with no inhibitor is also prepared.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 reverse transcriptase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding cold TCA.
-
Precipitate the radiolabeled DNA by incubating on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7][8]
Pre-Steady-State Kinetic Analysis for Kd and kpol
This advanced technique provides detailed insights into the individual steps of nucleotide incorporation.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
5'-radiolabeled DNA primer annealed to a DNA template
-
High concentrations of the nucleotide to be tested (e.g., dTTP or AZT-TP)
-
Rapid quench-flow instrument
-
Quench solution (e.g., EDTA or formic acid)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager and analysis software
Protocol:
-
Prepare two syringes for the rapid quench-flow instrument. One syringe contains the pre-incubated complex of HIV-1 RT and the radiolabeled primer-template DNA. The second syringe contains the nucleotide (dTTP or AZT-TP) at a specific concentration.[6]
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
The reaction is allowed to proceed for a very short, defined period (milliseconds).[6]
-
The reaction is stopped by rapidly mixing with the quench solution.
-
Repeat the reaction for a series of different time points.
-
The reaction products (extended and unextended primers) are separated by size using denaturing PAGE.
-
Visualize and quantify the amount of extended primer at each time point using a phosphorimager.
-
Plot the product concentration against time. The data for the initial "burst" phase of the reaction is fitted to a single exponential equation to determine the observed rate of incorporation (kobs).
-
Repeat the experiment at various nucleotide concentrations.
-
Plot the kobs values against the nucleotide concentration and fit the data to a hyperbolic equation to determine the Kd (dissociation constant) and kpol (maximum rate of incorporation).[6]
Conclusion
The body of evidence from numerous biochemical studies unequivocally confirms that this compound acts as a chain terminator of HIV reverse transcriptase. The kinetic data, when compared with other nucleoside analogs, underscores its potency as an inhibitor. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation of novel reverse transcriptase inhibitors, a critical endeavor in the ongoing fight against HIV/AIDS. The foundational understanding of AZT's mechanism of action remains a landmark achievement in virology and drug development, demonstrating the power of targeted therapeutic intervention.
References
- 1. Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase: implication of RNA directed DNA polymerization in the mechanism of AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human immunodeficiency virus reverse transcriptase: steady-state and pre-steady-state kinetics of nucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of AZT Triphosphate with Other Antiretroviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Azidothymidine (AZT) triphosphate in combination with other antiretroviral compounds. The data presented is compiled from various in vitro studies and is intended to aid researchers in the development of more effective anti-HIV therapies.
Data Presentation: In Vitro Synergy of AZT with Other Antiretrovirals
The following table summarizes the 50% effective concentrations (EC50) and combination indices (CI) for AZT in combination with other antiretroviral drugs against HIV-1 replication in vitro. A combination index (CI) of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
| Antiretroviral Compound | Virus Strain | Cell Line | Assay Type | AZT EC50 (µM) | Compound EC50 (µM) | Combination Index (CI) | Reference |
| Phosphonoformate (PFA) | HIV-1 | MT4 | p24 ELISA | 0.014 - 0.005 | 9.4 - 8.8 | < 1 (Synergistic) | [1] |
| 2',3'-dideoxythymidine (ddT) | HIV-1 | MT4 | p24 ELISA | 0.014 - 0.005 | 8.4 - 2.5 | < 1 (Synergistic) | [1] |
| Lamivudine (3TC) | HIV-1 | Various | CD4 counts, HIV RNA | Not Specified | Not Specified | Synergistic Effect Observed | [2][3] |
| Zalcitabine (ddC) | HIV-1 | Not Specified | Survival Analysis | Not Specified | Not Specified | Synergistic Effect Observed | [2] |
| Didanosine (ddI) | HIV-1 | Not Specified | Survival Analysis | Not Specified | Not Specified | Synergistic Effect Observed | |
| Recombinant soluble CD4 (rsCD4) | HIV-1 | PBMC, H9 | Multiple endpoints | Not Specified | Not Specified | < 1 (Synergistic) | |
| Recombinant interferon-alpha A (rIFN-alpha A) | HIV-1 | PBMC, H9 | Multiple endpoints | Not Specified | Not Specified | < 1 (Synergistic) | |
| DAPA-2e (NNRTI) | HIV-1 IIIB | Not Specified | Not Specified | Not Specified | Not Specified | 0.025 - 0.904 | |
| DAAN-14h (NNRTI) | HIV-1 IIIB | Not Specified | Not Specified | Not Specified | Not Specified | 0.025 - 0.904 | |
| DAAN-15h (NNRTI) | HIV-1 IIIB | Not Specified | Not Specified | Not Specified | 0.071 (Strongest Synergy) |
Experimental Protocols
HIV-1 p24 Antigen ELISA for Antiviral Activity
This protocol is adapted from commercially available kits and is a common method for quantifying HIV-1 replication.
Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.
-
Cell culture supernatants from HIV-1 infected cells treated with antiretroviral compounds.
-
HIV-1 p24 positive control.
-
Lysis Buffer.
-
Detector Antibody: Biotin-conjugated anti-HIV-1 p24 antibody.
-
Conjugate: Streptavidin-Horseradish Peroxidase (HRP).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution (e.g., 1 N H₂SO₄).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate cell culture medium.
-
Infect target cells (e.g., MT-4, CEM-SS, or PBMCs) with a known amount of HIV-1.
-
Add the diluted test compounds to the infected cell cultures.
-
Incubate the cultures for a period of 4-7 days to allow for viral replication.
-
After incubation, centrifuge the cell cultures and collect the supernatants.
-
Lyse the virus in the supernatants by adding Lysis Buffer.
-
Add 200 µL of the lysed supernatant samples and controls to the p24 antibody-coated wells.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of the Detector Antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of the HRP Conjugate to each well and incubate for 30 minutes at 37°C.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of the Substrate Solution to each well and incubate in the dark for 30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The concentration of p24 antigen is determined by comparison to a standard curve generated with the p24 positive control. The EC50 is calculated as the drug concentration that inhibits p24 production by 50%.
Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This non-radioactive protocol is based on the principle of a commercially available kit from Sigma-Aldrich for measuring RT activity.
Materials:
-
Reaction Buffer (containing template/primer, e.g., poly(A)•oligo(dT)₁₅).
-
Lysis Buffer.
-
Recombinant HIV-1 RT standard.
-
Reaction mixture containing digoxigenin- and biotin-labeled dUTPs.
-
Streptavidin-coated microtiter plate.
-
Anti-digoxigenin-peroxidase (POD) conjugate.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Lyse the viral particles from cell culture supernatants to release the RT enzyme.
-
In a reaction tube, combine the lysed sample, the test compounds, and the reaction mixture.
-
Incubate the reaction for 1 hour at 37°C to allow for the synthesis of the doubly labeled DNA.
-
Transfer the reaction product to a streptavidin-coated microtiter plate.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37°C.
-
Wash the plate to remove the unbound conjugate.
-
Add the ABTS substrate solution and incubate until a color change is observed.
-
Read the absorbance at 405 nm.
-
RT activity is quantified by comparing the absorbance of the samples to a standard curve generated with the recombinant HIV-1 RT. The EC50 is the drug concentration that inhibits RT activity by 50%.
Synergy Analysis: The Chou-Talalay Method
The combination index (CI) is calculated using the Chou-Talalay method, which is a widely accepted method for quantifying drug synergism.
Procedure:
-
Determine the EC50 values for each drug individually.
-
For combination studies, prepare serial dilutions of the drugs in a fixed ratio (e.g., based on the ratio of their individual EC50 values).
-
Perform the antiviral activity assay (e.g., p24 ELISA or RT assay) with the drug combinations.
-
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 that alone produce x% inhibition, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x%.
-
A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for AZT Triphosphate
Ensuring the safe handling and disposal of AZT (azidothymidine) triphosphate is paramount for laboratory safety and environmental protection. As a potent nucleoside analog, all waste generated from its use must be managed as hazardous pharmaceutical or chemotherapy waste. Adherence to the following step-by-step procedures is critical to mitigate exposure risks and maintain regulatory compliance.
Immediate Safety and Handling Protocols
All personnel handling AZT triphosphate must be thoroughly trained on its potential hazards. Engineering controls, such as a certified chemical fume hood or biological safety cabinet, should be utilized when handling the compound in its solid form or when preparing solutions.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory:
-
Gloves: Double-gloving with nitrile or other chemically resistant gloves is required.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields must be worn.
-
Lab Coat: A dedicated, disposable or specially laundered lab coat is essential.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary when handling the powder form or if there is a risk of aerosolization.
Step-by-Step Disposal Procedures
The disposal of this compound and all contaminated materials must be managed through your institution's Environmental Health and Safety (EH&S) department. All waste must be segregated at the point of generation based on its physical form and level of contamination.
This category includes unused or expired this compound powder, concentrated stock solutions, and any materials containing more than 3% of the compound by weight.
-
Classification: Bulk Hazardous Pharmaceutical Waste.
-
Containment:
-
Solid Waste: Collect in the original container or a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect in a sealed, leak-proof container. If the original container is an IV bag, it should be placed within a secondary rigid container.
-
-
Labeling: The container must be labeled as "Hazardous Waste: this compound" and include any other relevant hazard information. Use your institution's hazardous waste tags.
-
Disposal: Arrange for pickup by your institution's EH&S department for disposal via high-temperature incineration at a licensed hazardous waste facility. Do not pour down the drain.
This includes items with minimal residual contamination (less than 3% by weight), such as used vials, pipette tips, gloves, gowns, and bench paper.
-
Classification: Trace Chemotherapy Waste.
-
Containment:
-
Sharps: All contaminated needles and syringes must be placed directly into a designated yellow, puncture-resistant "Chemo Sharps" container.
-
Non-Sharps (Soft Waste): Place in a designated yellow bag or rigid, leak-proof container labeled "Trace Chemotherapy Waste" and "Incinerate Only".
-
-
Disposal: These containers are to be collected by your institution's hazardous waste management service for incineration.
Spill and Decontamination Procedures
In the event of a spill, the area should be immediately secured. Only trained personnel with appropriate PPE should perform the cleanup.
-
Containment: Cover the spill with absorbent pads, working from the outside in.
-
Decontamination: Gently pour a 10% bleach solution over the absorbent material.
-
Contact Time: Allow a minimum contact time of 20-30 minutes.
-
Cleanup: Collect all absorbent materials using tongs or forceps and place them in a "Bulk Hazardous Pharmaceutical Waste" container.
-
Final Rinse: Wipe the surface with water to remove any residual bleach.
-
Disposal of PPE: All PPE used during the cleanup must be disposed of as trace chemotherapy waste.
Quantitative Data Summary
The following table summarizes key quantitative data for the handling and disposal of hazardous pharmaceutical waste like this compound.
| Parameter | Value | Regulation/Guideline Reference |
| Trace Waste Threshold | < 3% of original drug weight remaining | EPA Resource Conservation and Recovery Act (RCRA) |
| Bulk Waste Threshold | > 3% of original drug weight remaining | EPA Resource Conservation and Recovery Act (RCRA) |
| Decontamination Agent | 10% Bleach Solution | General Laboratory Biosafety Guidance |
| Decontamination Contact Time | 20 - 30 minutes | General Laboratory Biosafety Guidance |
| Incineration Temperature | 850°C - 1200°C | EPA Hazardous Waste Management |
Experimental Protocols
No specific experimental protocols for the chemical deactivation of this compound for disposal purposes are recommended, as high-temperature incineration is the industry standard and most effective method for complete destruction.
Caption: this compound Disposal Workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
